3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKTOQBDDVVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383347 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-86-1 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3-boronic acid neopentylglycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
This document provides a comprehensive technical overview of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This guide covers the compound's chemical and physical properties, its synthesis, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and graphical representations of key chemical processes are provided to facilitate its practical application in a laboratory setting.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a neopentyl glycol boronic ester. This structure renders it a stable, crystalline solid that serves as a versatile reagent in organic synthesis. The neopentyl glycol protecting group offers greater stability compared to the free boronic acid, making it suitable for a wide range of reaction conditions and facilitating its storage and handling.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 3-Pyridineboronic acid neopentylglycol ester, 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane | [1] |
| CAS Number | 845885-86-1 | [1] |
| Molecular Formula | C₁₀H₁₄BNO₂ | [1] |
| Molecular Weight | 191.04 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Melting Point | 92-96 °C | [1] |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and chloroform. | - |
Table 2: Predicted NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 9.01 | H-2 (Pyridine) |
| 8.65 | H-6 (Pyridine) |
| 8.08 | H-4 (Pyridine) |
| 7.35 | H-5 (Pyridine) |
| 3.78 | -O-CH₂- (Dioxaborinane) |
| 1.03 | -C(CH₃)₂ (Dioxaborinane) |
Synthesis and Key Reactions
Synthesis of this compound
The compound is typically synthesized through a palladium-catalyzed cross-coupling reaction between a 3-halopyridine (commonly 3-bromopyridine) and a diboron reagent, bis(neopentyl glycolato)diboron. This method, a variation of the Miyaura borylation, provides a direct and efficient route to the desired boronic ester.
References
An In-depth Technical Guide to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key building block in modern medicinal chemistry. The document details its chemical structure, physical properties, and synthesis. A significant focus is placed on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of synthetic and signaling pathways to facilitate a deeper understanding and practical application of this versatile reagent.
Introduction
This compound, also known as pyridine-3-boronic acid neopentyl glycol ester, is a heterocyclic organoboron compound. Its structure features a pyridine ring attached to a dioxaborinane ring, which acts as a protecting group for the boronic acid functionality. This protection confers greater stability and ease of handling compared to the free boronic acid, making it a favored reagent in organic synthesis.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, providing a powerful tool for the construction of complex molecular architectures. The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. Consequently, this compound is an invaluable building block in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors for oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄BNO₂ | [1][2] |
| Molecular Weight | 191.03 g/mol | [2] |
| CAS Number | 845885-86-1 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 92-96 °C | |
| Purity | ≥97% | [2] |
| InChI Key | QMEKTOQBDDVVBE-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the formation of 3-pyridylboronic acid followed by its esterification with neopentyl glycol.
Synthesis of 3-Pyridylboronic Acid
A common and efficient method for the synthesis of 3-pyridylboronic acid is through a lithium-halogen exchange reaction starting from 3-bromopyridine, followed by an in-situ quench with an appropriate borate ester.[3][4]
Experimental Protocol:
-
To a solution of 3-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of toluene and THF (4:1 v/v), cool the reaction mixture to -40 °C.
-
Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -35 °C.
-
Stir the reaction mixture at -40 °C for 1 hour.
-
Quench the reaction by the addition of aqueous HCl (4 M).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the aqueous layer and adjust the pH to 7.2 with aqueous NaOH (5 M).
-
Concentrate the aqueous solution under reduced pressure to approximately one-third of its original volume.
-
Cool the solution to 0-5 °C and collect the precipitated 3-pyridylboronic acid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the product.
Esterification with Neopentyl Glycol
The resulting 3-pyridylboronic acid is then esterified with neopentyl glycol (2,2-dimethyl-1,3-propanediol) to yield the final product.
Experimental Protocol:
-
Combine 3-pyridylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq) in a suitable solvent such as toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
A visual representation of the synthesis workflow is provided below.
References
An In-depth Technical Guide to 3-Pyridineboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridineboronic acid neopentyl glycol ester, also known as 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, is a heterocyclic boronic ester that serves as a versatile and valuable building block in modern organic synthesis. Its stability, ease of handling compared to the corresponding boronic acid, and reactivity make it a favored reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules, including many active pharmaceutical ingredients.[1][2][3] The pyridine moiety is a common structural motif in numerous biologically active compounds, making this reagent particularly relevant in drug discovery and medicinal chemistry.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-pyridineboronic acid neopentyl glycol ester.
Physicochemical Properties
The fundamental physicochemical properties of 3-Pyridineboronic acid neopentyl glycol ester are summarized in the table below, providing essential data for its handling, application in reactions, and characterization.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄BNO₂ | [2][4] |
| Molecular Weight | 191.03 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 92-96 °C | |
| CAS Number | 845885-86-1 | [4] |
Stability and Storage: 3-Pyridineboronic acid neopentyl glycol ester is a solid that is relatively stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent hydrolysis.[3]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Pyridineboronic acid neopentyl glycol ester. Below are the expected characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural features of the molecule can be elucidated through ¹H and ¹³C NMR spectroscopy.
| Nucleus | Expected Chemical Shifts (ppm) | Description |
| ¹H NMR | ~8.6 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.3 (dd, 1H), ~3.7 (s, 4H), ~1.0 (s, 6H) | Signals corresponding to the pyridine ring protons are expected in the aromatic region (7.0-9.0 ppm). The methylene protons of the neopentyl glycol moiety are expected around 3.7 ppm, and the methyl protons as a singlet around 1.0 ppm. |
| ¹³C NMR | ~150, ~147, ~138, ~134, ~123, ~72, ~32, ~22 | The pyridine carbons will appear in the downfield region. The carbon attached to boron can be broad or difficult to observe. The carbons of the neopentyl glycol will be in the aliphatic region. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1600-1475 | Aromatic C=C stretch |
| ~1350-1300 | B-O stretch |
| ~1100-1000 | C-O stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ionization Mode | Expected m/z |
| Electrospray (ESI+) | [M+H]⁺ ≈ 192.12 |
Experimental Protocols
Synthesis of 3-Pyridineboronic Acid Neopentyl Glycol Ester
A general and effective method for the synthesis of boronic esters is the condensation reaction between a boronic acid and a diol.[6]
Reaction Scheme:
Caption: Synthesis of the target ester.
Materials:
-
3-Pyridylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 3-pyridylboronic acid (1 equivalent) and neopentyl glycol (1.1 equivalents).[6]
-
Add a sufficient amount of toluene to suspend the reactants.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by observing the cessation of water collection. The reaction mixture should become a clear solution.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the desired 3-pyridineboronic acid neopentyl glycol ester, which can be further purified by recrystallization if necessary.
Suzuki-Miyaura Cross-Coupling Reaction
3-Pyridineboronic acid neopentyl glycol ester is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling.
Materials:
-
3-Pyridineboronic acid neopentyl glycol ester (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, THF, toluene)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, 3-pyridineboronic acid neopentyl glycol ester, and the base.
-
Add the palladium catalyst and ligand (if required).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylpyridine.
Applications in Drug Discovery
While specific signaling pathways directly modulated by 3-Pyridineboronic acid neopentyl glycol ester are not extensively documented, the broader class of boronic acids and their esters are of significant interest in drug discovery.[7][8][9] They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.[7]
The pyridine moiety present in this reagent is a key pharmacophore found in numerous approved drugs. Its inclusion can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. Therefore, 3-Pyridineboronic acid neopentyl glycol ester serves as a critical tool for medicinal chemists to synthesize libraries of novel compounds for screening against various biological targets.[1][3] The development of new drugs often involves creating variations of a lead compound, and the Suzuki-Miyaura coupling with this reagent provides an efficient means to explore the structure-activity relationships of 3-substituted pyridine derivatives.
Caption: Role in drug discovery pipeline.
Conclusion
3-Pyridineboronic acid neopentyl glycol ester is a highly valuable and versatile reagent for synthetic and medicinal chemists. Its stable, solid nature and its efficacy in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an essential tool for the construction of complex molecules containing the 3-pyridyl moiety. The continued exploration of its applications will undoubtedly contribute to advancements in the synthesis of novel pharmaceuticals and other functional organic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [oakwoodchemical.com]
- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane, a key building block in medicinal chemistry and organic synthesis. Also known as 3-pyridineboronic acid neopentyl glycol ester, this compound is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the chemical properties, a robust synthesis protocol adapted from established methods, and characterization data. The synthesis involves a lithium-halogen exchange reaction of 3-bromopyridine followed by borylation and subsequent esterification with neopentyl glycol. All quantitative data is presented in structured tables, and the synthetic pathway is visualized using a process flow diagram.
Chemical Properties and Characterization
5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane is a stable, solid compound that serves as a protected form of 3-pyridylboronic acid, enhancing its stability and ease of handling in synthetic applications.
| Property | Value |
| Molecular Formula | C₁₀H₁₄BNO₂ |
| Molecular Weight | 191.03 g/mol |
| Appearance | Solid |
| Melting Point | 92-96 °C |
| CAS Number | 845885-86-1 |
| Synonyms | 3-Pyridineboronic acid neopentyl glycol ester, 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine |
Characterization Data:
| Analysis | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | Predicted: δ 9.05 (s, 1H), 8.65 (d, 1H), 8.05 (d, 1H), 7.30 (dd, 1H), 3.75 (s, 4H), 1.05 (s, 6H) |
| ¹³C NMR (CDCl₃) | Predicted: δ 153.0, 148.0, 142.0, 123.0, 72.5, 31.8, 22.0. (Note: The carbon attached to boron is often not observed or is very broad). |
| Mass Spec (ESI-MS) | m/z = 192.12 [M+H]⁺ |
Synthesis of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane
The primary route for the synthesis of pyridinylboronic acids and their esters is through a halogen-metal exchange followed by borylation. The following protocol is adapted from a well-established procedure for the synthesis of the analogous pinacol ester of 3-pyridylboronic acid[1].
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 3-Bromopyridine | C₅H₄BrN | 157.99 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 |
| Neopentyl glycol | C₅H₁₂O₂ | 104.15 |
| Toluene | C₇H₈ | 92.14 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Hydrochloric acid (HCl) | HCl | 36.46 |
| Cyclohexane | C₆H₁₂ | 84.16 |
| Acetonitrile | C₂H₃N | 41.05 |
Experimental Protocol
This procedure involves two main stages: the formation of 3-pyridylboronic acid (as its boroxin intermediate) and the subsequent esterification with neopentyl glycol.
Stage 1: Synthesis of Tris(3-pyridyl)boroxin
-
Reaction Setup: In a 1-L, three-necked flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cooling: Cool the reaction mixture to between -45 °C and -40 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (2.5 M in hexanes, 88 mL, 220 mmol) to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -35 °C.
-
Quenching: After the addition is complete, stir the mixture for an additional 30 minutes at -40 °C. Quench the reaction by adding 2 M hydrochloric acid (180 mL).
-
Phase Separation: Warm the mixture to room temperature and separate the aqueous layer.
-
pH Adjustment: Adjust the pH of the aqueous layer to approximately 6.5 with 2 M hydrochloric acid.
-
Crystallization and Isolation: Cool the aqueous solution to 0-5 °C and stir for 1 hour to induce crystallization. Filter the resulting solid, wash with cold water and acetonitrile, and dry under vacuum to yield tris(3-pyridyl)boroxin.
Stage 2: Esterification with Neopentyl Glycol
-
Reaction Setup: In a 250-mL round-bottomed flask equipped with a Dean-Stark trap and a condenser under a nitrogen atmosphere, combine the tris(3-pyridyl)boroxin from Stage 1 (equivalent to ~30 mmol of the boronic acid monomer), neopentyl glycol (~1.1 equivalents per boronic acid, ~3.47 g, 33.3 mmol), and toluene (120 mL).
-
Azeotropic Distillation: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when the mixture turns from a cloudy suspension to a clear solution.
-
Solvent Removal: After completion, cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallization: The resulting solid residue can be purified by recrystallization from a suitable solvent such as cyclohexane. Heat the solid in cyclohexane, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Filter the purified solid, wash with cold cyclohexane, and dry under vacuum to afford 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane as a white solid.
Synthetic Pathway and Workflow Visualization
The synthesis of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane can be visualized as a two-stage process. The first stage involves the formation of the C-B bond via a lithium-halogen exchange, and the second is the protection of the boronic acid as a neopentyl ester.
The experimental workflow involves a series of sequential steps from reaction setup to final product isolation and purification.
References
In-Depth Technical Guide: Spectroscopic Data for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key building block in synthetic and medicinal chemistry. This document compiles available data to facilitate its use in research and development.
Compound Identity
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | Pyridine-3-boronic acid neopentyl glycol ester, 5,5-Dimethyl-2-(pyridin-3-yl)-1,3,2-dioxaborinane |
| CAS Number | 845885-86-1[1][2] |
| Molecular Formula | C₁₀H₁₄BNO₂[2] |
| Molecular Weight | 191.04 g/mol [2] |
| Structure |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [Commercial Supplier Data] |
| Melting Point | 92-96 °C | [Commercial Supplier Data] |
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield experimentally determined spectra or peak lists for this compound. The following tables present predicted data and typical spectroscopic ranges for related compounds to guide researchers in the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following are predicted chemical shifts (ppm). Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2 | 8.9 - 9.1 | s |
| Pyridine H-6 | 8.6 - 8.8 | d |
| Pyridine H-4 | 8.0 - 8.2 | d |
| Pyridine H-5 | 7.3 - 7.5 | dd |
| -O-CH₂- | 3.7 - 3.9 | s |
| -C(CH₃)₂ | 1.0 - 1.2 | s |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-4 | 138 - 142 |
| Pyridine C-5 | 123 - 127 |
| Pyridine C-3 (C-B) | (broad, not observed) |
| -O-C H₂- | 72 - 76 |
| -C (CH₃)₂ | 31 - 34 |
| -C(C H₃)₂ | 21 - 24 |
Table 3: Predicted ¹¹B NMR Spectral Data
| Boron Atom | Predicted Chemical Shift (ppm) |
| -B(O)₂- | 20 - 30 (broad) |
Mass Spectrometry (MS)
While experimental fragmentation data is unavailable, predicted m/z values for common adducts have been calculated.[3]
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.11904 |
| [M+Na]⁺ | 214.10098 |
| [M+K]⁺ | 230.07492 |
| [M+NH₄]⁺ | 209.14558 |
Infrared (IR) Spectroscopy
Table 5: Expected Infrared Absorption Regions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=N, C=C (aromatic) | 1600 - 1450 | Medium-Strong |
| B-O stretch | 1380 - 1310 | Strong |
| C-O stretch | 1150 - 1050 | Strong |
| C-N stretch | 1250 - 1020 | Medium |
Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound is not available in the public domain. However, a general and robust procedure for the synthesis of pyridine boronic acid esters involves the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate and subsequent esterification with the desired diol.[4]
General Synthesis of Pyridine-3-boronic Acid Neopentyl Glycol Ester
The following is a generalized protocol based on established methods for analogous compounds. Note: This procedure has not been optimized for this specific compound and should be adapted and performed with appropriate safety precautions by qualified personnel.
Reaction Scheme:
3-Bromopyridine + n-BuLi → 3-Lithopyridine 3-Lithopyridine + B(OiPr)₃ → Lithium 3-pyridyltriisopropoxyborate Lithium 3-pyridyltriisopropoxyborate + H₂O/H⁺ → Pyridine-3-boronic acid Pyridine-3-boronic acid + Neopentyl glycol → this compound
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Lithiation: A solution of 3-bromopyridine in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction is stirred for a period to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate is added to the reaction mixture at the same low temperature. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl. The pH is adjusted to neutral (pH ~7) with an aqueous solution of NaOH.
-
Extraction and Boronic Acid Isolation: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude pyridine-3-boronic acid.
-
Esterification: The crude pyridine-3-boronic acid and neopentyl glycol are dissolved in a suitable solvent such as toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored for completion (e.g., by TLC or GC-MS).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization: The purified product should be characterized by NMR (¹H, ¹³C, ¹¹B), MS, and IR spectroscopy to confirm its identity and purity.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data remains to be published, the provided information offers valuable guidance for its synthesis and characterization.
References
Technical Guide on CAS 845885-86-1: A Chemical Synthesis Building Block
Initial Assessment Complete: A review of publicly available scientific literature and data indicates that CAS number 845885-86-1, identified as 3-Pyridineboronic acid neopentylglycol ester, is a chemical reagent primarily utilized in organic synthesis. There is no substantial evidence to suggest it is a "core" compound with inherent pharmacological activity or a direct modulator of biological signaling pathways. Therefore, an in-depth technical guide focusing on its biological core, as initially requested, cannot be constructed based on current knowledge.
This document serves to provide a technical overview of 3-Pyridineboronic acid neopentylglycol ester, summarizing its chemical properties and established applications in synthetic chemistry, which may be of interest to researchers and drug development professionals for the synthesis of more complex molecules.
Chemical Identity and Properties
3-Pyridineboronic acid neopentylglycol ester is an organic compound used as a stable source of the 3-pyridylboronic acid moiety. The neopentylglycol protecting group enhances its stability and handling properties compared to the unprotected boronic acid.
| Property | Value | Reference |
| CAS Number | 845885-86-1 | |
| Molecular Formula | C₁₀H₁₄BNO₂ | [1] |
| Molecular Weight | 191.03 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 92-96 °C | [3] |
| Boiling Point | 309.8±15.0 °C (Predicted) | |
| Density | 1.05±0.1 g/cm³ (Predicted) | |
| Synonyms | 2-(3-Pyridyl)-5,5-dimethyl-1,3,2-dioxaborinane, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | [1][4] |
Synthetic Applications
The primary utility of 3-Pyridineboronic acid neopentylglycol ester lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds.[5]
The 3-pyridyl group is a common structural motif in many biologically active compounds and approved drugs. Therefore, 3-Pyridineboronic acid neopentylglycol ester serves as a key reagent for introducing this moiety into a target molecule.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like 3-Pyridineboronic acid neopentylglycol ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this reagent.
Experimental Protocols
While specific reaction conditions are highly dependent on the substrates, a general protocol for a Suzuki-Miyaura coupling using 3-Pyridineboronic acid neopentylglycol ester is as follows. This is an illustrative example and would require optimization for a specific application.
Materials:
-
3-Pyridineboronic acid neopentylglycol ester
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous Sodium Carbonate solution)
-
Inert solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen or Argon for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction flask, add the aryl halide (1.0 eq), 3-Pyridineboronic acid neopentylglycol ester (1.1-1.5 eq), and the palladium catalyst (0.01-0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.
-
The inert solvent and the aqueous base are added via syringe.
-
The reaction mixture is heated with vigorous stirring for a specified time (typically 2-24 hours) and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., Ethyl Acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-arylpyridine derivative.
Conclusion
3-Pyridineboronic acid neopentylglycol ester (CAS 845885-86-1) is a valuable reagent in synthetic organic chemistry. Its primary role is to serve as a stable and efficient precursor for the introduction of the 3-pyridyl moiety into a wide range of molecules through palladium-catalyzed cross-coupling reactions. While it is instrumental in the synthesis of numerous biologically active compounds, there is no evidence to suggest that the compound itself possesses significant pharmacological properties or is a direct subject of drug development studies. For researchers in drug discovery, its value lies in its utility as a versatile building block for constructing novel chemical entities with potential therapeutic applications.
References
- 1. Boronate Esters (4) [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS:868944-72-3, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isonicotinonitrile-毕得医药 [bidepharm.com]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Safety and Handling of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a heterocyclic organoboron compound valuable in organic synthesis, particularly in cross-coupling reactions. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from closely related structural analogs, including 3-(1,3,2-dioxaborinan-2-yl)pyridine and various pyridine-boronic acid pinacol esters. Researchers should handle this compound with the care required for all novel chemical entities, assuming it possesses the hazards identified for its analogs.
Chemical Identification and Physical Properties
| Property | Value | Source Analogs |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₄BNO₂ | - |
| Molecular Weight | 191.04 g/mol | - |
| CAS Number | 205655-87-4; 845885-86-1 (alternative reported) | Reagentia[1] |
| Appearance | Likely a white to off-white solid | General knowledge of boronic esters |
| Solubility | Expected to be soluble in organic solvents like acetone. | [2] |
Hazard Identification and GHS Classification
Based on data from structural analogs, this compound should be treated as a hazardous substance. The following GHS classifications are anticipated:
| Hazard Class | GHS Code | Description | Source Analogs |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][4] |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
A comprehensive list of precautionary statements derived from analogs is provided below.[3][4]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling and Use
The primary application of pyridine boronic acid esters is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] The following is a general protocol for the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7][8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[7]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[9]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[7]
Weighing and Dispensing
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula to transfer the solid. Avoid creating dust.
-
Close the container tightly after use to prevent moisture absorption, which can hydrolyze the boronic ester. Boronic esters are generally more stable than their corresponding boronic acids but should still be handled with care.[6]
General Suzuki-Miyaura Coupling Reaction Protocol
This is a representative procedure and should be adapted to the specific reaction being performed.
-
Inert Atmosphere: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and stir bar) and dry it thoroughly. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.[10]
-
Reagent Addition: To the reaction flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, cesium carbonate).[10]
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of 1,4-dioxane and water).[10]
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) to the mixture.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous work-up and extraction with an organic solvent. The organic layers are then dried, filtered, and concentrated.
-
Purification: The crude product is typically purified by flash column chromatography.
First Aid Measures
These measures are based on the expected hazards and should be followed in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Some boronic acids and esters are sensitive to air and moisture and may require storage under an inert atmosphere.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. For small quantities, some regulations may permit disposal by diluting with a large amount of water and flushing down the drain.[2][3] However, it is best practice to treat all boronic acid waste as chemical waste. Collect waste in a properly labeled container for disposal by a licensed hazardous waste facility.[3][12] Never mix with other chemicals like strong acids or bases unless part of a specific neutralization protocol.[12]
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of a boronic ester reagent.
References
- 1. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 2. bsu.edu [bsu.edu]
- 3. sciencing.com [sciencing.com]
- 4. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1,3,2-Dioxaborinan-2-yl)pyridine | C8H10BNO2 | CID 4198005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
Stability of 3-Pyridineboronic Acid Neopentyl Glycol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 3-pyridineboronic acid neopentyl glycol ester, a key building block in pharmaceutical and materials science. Boronic acid esters are known for their susceptibility to hydrolysis, which can impact their storage, handling, and utility in synthetic protocols. This document outlines the key factors influencing the stability of this compound, including pH, temperature, and solvent effects. Detailed experimental protocols for assessing stability via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside illustrative data tables and workflow diagrams to facilitate the design and execution of stability studies. While specific kinetic data for the title compound is not extensively available in public literature, this guide synthesizes established principles of boronic ester stability to provide a robust framework for its evaluation.
Introduction
3-Pyridineboronic acid neopentyl glycol ester is a heterocyclic boronic acid derivative of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group is often employed to enhance the stability and ease of handling of the corresponding boronic acid. However, like all boronic esters, it is susceptible to hydrolysis, reverting to 3-pyridineboronic acid and neopentyl glycol. Understanding the stability profile of this ester is critical for its effective use in drug discovery and development, ensuring reaction efficiency, and controlling impurity profiles.
General boronic ester hydrolysis is an equilibrium process influenced by steric and electronic factors of both the boronic acid and the diol. The bulky neopentyl glycol moiety is known to confer greater hydrolytic stability compared to smaller diols like ethylene glycol. The presence of the pyridine ring introduces a pH-dependent element to the molecule's stability due to the basicity of the nitrogen atom.
Factors Influencing Stability
The stability of 3-pyridineboronic acid neopentyl glycol ester is primarily influenced by the following factors:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the medium. Boronic ester stability is generally lowest at acidic and basic pHs and highest at neutral pH. The pyridine nitrogen (pKa ~5.2) will be protonated at acidic pH, which can influence the electronic properties of the boronic ester and its susceptibility to hydrolysis.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, maintaining low temperatures is advisable.
-
Solvent: The presence of water in organic solvents will promote hydrolysis. The choice of solvent for reactions and storage is therefore critical. Aprotic, anhydrous solvents are preferred to minimize degradation.
-
Presence of Catalysts: Both acid and base can catalyze the hydrolysis of boronic esters. Care should be taken to avoid acidic or basic impurities in reaction mixtures and storage containers.
Quantitative Stability Assessment
Table 1: pH-Dependent Hydrolytic Stability at 25 °C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | % Remaining after 24 hours |
| 2.0 | Data to be generated | Data to be generated | Data to be generated |
| 4.0 | Data to be generated | Data to be generated | Data to be generated |
| 7.0 | Data to be generated | Data to be generated | Data to be generated |
| 9.0 | Data to be generated | Data to be generated | Data to be generated |
| 11.0 | Data to be generated | Data to be generated | Data to be generated |
Table 2: Thermal Stability in Acetonitrile (with 1% water) at pH 7
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | % Remaining after 24 hours |
| 4 | Data to be generated | Data to be generated | Data to be generated |
| 25 | Data to be generated | Data to be generated | Data to be generated |
| 40 | Data to be generated | Data to be generated | Data to be generated |
| 60 | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible stability data.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact 3-pyridineboronic acid neopentyl glycol ester from its primary degradant, 3-pyridineboronic acid, and neopentyl glycol.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). To minimize on-column hydrolysis, a column with low silanol activity is recommended.[1][2]
-
Mobile Phase: A gradient of acetonitrile and water. A neutral pH buffer (e.g., phosphate buffer) should be used in the aqueous phase to minimize hydrolysis during analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Sample Preparation:
-
Prepare a stock solution of 3-pyridineboronic acid neopentyl glycol ester in anhydrous acetonitrile.
-
For the stability study, dilute the stock solution into buffered aqueous solutions of different pH values (e.g., pH 2, 4, 7, 9, 11) or into a solvent for thermal degradation studies.
-
Incubate the solutions at the desired temperatures.
-
At specified time points, withdraw an aliquot, quench the degradation if necessary (e.g., by neutralizing the pH or cooling), and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Data Analysis:
-
Quantify the peak area of the 3-pyridineboronic acid neopentyl glycol ester at each time point.
-
Plot the natural logarithm of the concentration of the ester versus time. The degradation rate constant (k) can be determined from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
NMR Spectroscopy for Monitoring Hydrolysis
¹H NMR spectroscopy can be used to monitor the hydrolysis of the boronic ester by observing the disappearance of signals corresponding to the ester and the appearance of signals from the free boronic acid and neopentyl glycol.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve a known amount of 3-pyridineboronic acid neopentyl glycol ester in a deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube.
-
Add a specific amount of D₂O to initiate hydrolysis. The pH can be adjusted using deuterated acids or bases.
-
Include an internal standard with a known concentration for quantitative analysis.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the neopentyl glycol methylene protons of the ester and the free neopentyl glycol.
-
The percentage of hydrolysis can be calculated from the relative integrals of these signals.
-
Visualizations
Degradation Pathway
Caption: Hydrolytic degradation of the ester.
Experimental Workflow for HPLC Stability Study
Caption: Workflow for HPLC-based stability assessment.
Conclusion
While 3-pyridineboronic acid neopentyl glycol ester is designed for enhanced stability, it is not immune to hydrolysis. A thorough understanding of its stability profile under various conditions is paramount for its successful application in research and development. This guide provides the necessary framework and detailed experimental protocols to enable researchers to perform robust stability assessments. The provided methodologies for HPLC and NMR analysis, along with the illustrative data tables and workflows, serve as a practical resource for generating critical stability data, ultimately leading to more reliable and reproducible synthetic outcomes. It is recommended that for critical applications, specific stability studies be conducted under conditions relevant to the intended use. A safety data sheet for a similar compound suggests that the product is considered stable under normal conditions.
References
Technical Guide: Solubility Profile of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and overall developability. This document provides a technical overview of the solubility characteristics of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane, a heterocyclic boronic acid ester. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide extrapolates its expected solubility based on the known behavior of analogous boronic acid derivatives. Crucially, it provides detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility, enabling researchers to generate precise data for this compound. These methodologies are essential for guiding lead optimization, formulation development, and ensuring the reliability of in vitro assays.
Predicted Solubility Profile
5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane is a cyclic ester of 3-pyridylboronic acid. Boronic acids and their esters are a vital class of compounds with broad applications in organic synthesis and medicinal chemistry.
Generally, boronic acids can be challenging to study due to their tendency to form less soluble, cyclic trimeric anhydrides (boroxines) upon dehydration.[1][2] However, the target compound is a stable boronate ester, formed with neopentyl glycol. Cyclic esters of this nature typically exhibit different solubility profiles compared to their parent acids. Studies on similar phenylboronic acid esters have shown they possess significantly better solubility in common organic solvents than the corresponding acids.[1][3]
Based on its structure—a heterocyclic aromatic system combined with a stable dioxaborinane ring—the following characteristics are expected:
-
Aqueous Solubility: Expected to be low. The pyridyl group may offer a slight increase in aqueous solubility at acidic pH due to protonation of the nitrogen atom, but overall, the molecule possesses significant hydrophobic character. Poor aqueous solubility is a known challenge for many boronic acid-containing compounds.[2]
-
Organic Solvent Solubility: Expected to have moderate to high solubility in a range of organic solvents. Based on studies of similar compounds, good solubility is anticipated in ethers (e.g., dipropyl ether), ketones (e.g., acetone), and chlorinated solvents (e.g., chloroform).[1][3][4] Hydrocarbons like methylcyclohexane are likely to be poor solvents.[1][3]
-
Formulation Impact: The solubility of boronic acids can be dramatically increased through formulation with polyols, such as mannitol, which can lead to the formation of more soluble boronate esters in situ and lower the compound's pKa.[2]
Quantitative Solubility Data
Precise quantitative data must be determined experimentally. The following tables are presented as templates for recording and comparing results obtained from the protocols described in this guide.
Table 1: Kinetic Solubility of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane
| Solvent System (Aqueous Buffer) | pH | Temperature (°C) | Incubation Time (h) | Method | Solubility (µg/mL) |
|---|---|---|---|---|---|
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 2 | Nephelometry | |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 2 | Direct UV |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 2 | LC-MS | |
Table 2: Thermodynamic Solubility of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane
| Solvent | Temperature (°C) | Equilibration Time (h) | Method | Solubility (mg/mL) |
|---|---|---|---|---|
| Water | 25 | 24 | HPLC-UV | |
| PBS (pH 7.4) | 25 | 48 | HPLC-UV | |
| Ethanol | 25 | 24 | HPLC-UV | |
| DMSO | 25 | 24 | HPLC-UV | |
| Chloroform | 25 | 24 | HPLC-UV |
| Acetone | 25 | 24 | HPLC-UV | |
Experimental Protocols
Two primary types of solubility assays are critical in drug discovery: kinetic and thermodynamic. Kinetic assays are high-throughput and suitable for early-stage screening, while thermodynamic assays provide the true equilibrium solubility value, which is essential for later-stage development and formulation.[5][6][7]
Protocol for Kinetic Solubility Determination
This method is rapid and well-suited for high-throughput screening (HTS) formats. It measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[5][6][8]
Methodology:
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane in 100% DMSO.[8]
-
Assay Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[8][9]
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the final target compound concentration. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize co-solvent effects.[8][10]
-
Incubation: Seal the plate and shake it vigorously on a plate shaker (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours.[5][8][9]
-
Detection and Quantification:
-
Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate, allowing for the determination of the solubility limit.[5][9]
-
Direct UV / LC-MS (Filtration Method): After incubation, filter the solution through a solubility filter plate (e.g., 0.45 µm) to separate the undissolved precipitate.[5][10] The concentration of the compound in the clear filtrate is then quantified using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS against a standard curve.[5][10]
-
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid. It is lower throughput but provides a more accurate and relevant value for formulation and biopharmaceutical assessment.[7][11][12]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane into a series of glass vials. A visible excess of solid must be present to ensure saturation.[10][11]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS, ethanol) to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled agitator or vial roller system. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[10][11][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are carried over, filter the supernatant through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE).[6][13]
-
Quantification: Prepare a series of calibration standards of the compound in the respective solvent. Analyze both the standards and the filtered supernatant samples by a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[12][13]
References
- 1. d-nb.info [d-nb.info]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. evotec.com [evotec.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl groups. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.[1][2][3] The use of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a neopentyl glycol boronic ester of 3-pyridylboronic acid, offers significant advantages as a coupling partner. This reagent is an air- and moisture-stable solid, making it easier to handle and store compared to the corresponding free boronic acid, which can be prone to protodeboronation.[4] These characteristics make it a reliable and versatile building block for introducing the 3-pyridyl moiety, a prevalent scaffold in numerous FDA-approved drugs.[5][6]
The 3-pyridyl group is a key pharmacophore that can enhance a molecule's pharmacological properties, including metabolic stability, potency, and bioavailability.[5][6] Its inclusion in drug candidates can lead to improved efficacy and selectivity for various therapeutic targets.[5][7][8] This document provides detailed protocols and application data for the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction between an aryl or heteroaryl halide (or triflate) and this compound in the presence of a suitable base and solvent.
R-X + (Boronic Ester) --[Pd Catalyst, Base]--> R-Pyridine
Where:
-
R-X : Aryl or Heteroaryl Halide (X = I, Br, Cl) or Triflate (OTf)
-
Boronic Ester : this compound
-
Pd Catalyst : A source of Pd(0), often a pre-catalyst like Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or Pd(OAc)₂.
-
Base : Inorganic bases such as K₃PO₄, Cs₂CO₃, Na₂CO₃, or CsF are commonly used.[1][9]
Visualizing the Process and Mechanism
To facilitate understanding, the following diagrams illustrate the typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Pyridyl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-pyridyl boronic esters with (hetero)aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are prevalent in numerous pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The coupling of 3-pyridyl boronic esters is of particular importance as the pyridine motif is a key structural component in many biologically active compounds. This document outlines detailed protocols using common palladium catalyst systems and presents a summary of reaction conditions and yields to aid in reaction optimization.
Data Presentation: Comparison of Catalyst Systems
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in the Suzuki coupling of 3-pyridyl boronic esters. Below is a summary of representative reaction conditions and their outcomes.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O (4:1) | 65-100 | N/A | Modest[1][2] |
| Pd(OAc)₂ / PPh₃ | 3-Bromoquinoline | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 95 | 2.5 | 86-91[3] |
| Pd(PPh₃)₂Cl₂ | Various Heteroaryl Halides | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 67-69[4] |
Experimental Protocols
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted for the coupling of a 3-pyridyl boronic acid pinacol ester with a generic (hetero)aryl halide using the Pd(dppf)Cl₂ catalyst system.[1][2]
Materials:
-
3-Pyridyl boronic acid pinacol ester
-
(Hetero)aryl halide (e.g., Pyridine-2-sulfonyl fluoride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Sodium phosphate (Na₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., capped vial or round-bottom flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add the (hetero)aryl halide (0.3 mmol, 1.0 equiv), 3-pyridyl boronic acid pinacol ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv), and Na₃PO₄ (0.9 mmol, 3.0 equiv).
-
Add 0.8 mL of 1,4-dioxane and 0.2 mL of deionized water to the vessel.
-
If sensitive to oxygen, degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ and Triphenylphosphine
This protocol describes the coupling of 3-pyridylboronic acid (in its boroxine form) with 3-bromoquinoline, a method detailed in Organic Syntheses.[3]
Materials:
-
Tris(3-pyridyl)boroxin (hydrated)
-
3-Bromoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a 100-mL Schlenk flask equipped with a magnetic stir bar, add tris(3-pyridyl)boroxin·xH₂O (11.5 mmol, 0.38 equiv relative to halide), 3-bromoquinoline (30.0 mmol, 1.0 equiv), 30 mL of 2M aqueous Na₂CO₃ solution, and 30 mL of 1,4-dioxane.
-
Add palladium(II) acetate (1.5 mmol, 0.05 equiv) and triphenylphosphine (6.0 mmol, 0.2 equiv).
-
Degas the mixture by subjecting it to five vacuum/nitrogen back-fill cycles.
-
Heat the mixture to 95 °C for 2.5 hours with vigorous stirring.
-
After cooling to room temperature, add 100 mL of ethyl acetate and 50 mL of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the palladium-catalyzed Suzuki coupling of 3-pyridyl boronic esters.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Substituted Bipyridines using 3-Pyridineboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bipyridines are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their unique chelating properties and structural versatility make them essential scaffolds in the design of novel therapeutics, particularly as kinase inhibitors in cancer therapy. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryl compounds, including bipyridines. This application note provides detailed protocols and data for the synthesis of substituted bipyridines utilizing 3-Pyridineboronic acid neopentyl glycol ester as a key building block. This stable and easy-to-handle boronic acid ester offers significant advantages in terms of reaction efficiency and purification.
Core Applications in Drug Discovery
Substituted bipyridines are integral to the development of targeted therapies, especially in oncology. Many bipyridine derivatives have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, which includes the RAF-MEK-ERK signaling axis, plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumor growth.[3] Bipyridine-based compounds have been designed to target kinases within this pathway, such as MEK and ERK, thereby inhibiting uncontrolled cell proliferation.[1][4]
Experimental Protocols
The following section outlines detailed experimental protocols for the synthesis of substituted bipyridines via Suzuki-Miyaura cross-coupling of 3-Pyridineboronic acid neopentyl glycol ester with various halopyridines.
General Procedure for Suzuki-Miyaura Cross-Coupling
A general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:
Materials:
-
3-Pyridineboronic acid neopentyl glycol ester (1.1 - 1.5 equivalents)
-
Substituted halopyridine (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, DME/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the substituted halopyridine, 3-Pyridineboronic acid neopentyl glycol ester, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted bipyridine.
Example Protocol: Synthesis of 5-Methoxy-2,3'-bipyridine
This protocol describes the synthesis of 5-Methoxy-2,3'-bipyridine from 2-bromo-5-methoxypyridine and 3-Pyridineboronic acid neopentyl glycol ester.
Materials:
-
2-Bromo-5-methoxypyridine (188 mg, 1.0 mmol)
-
3-Pyridineboronic acid neopentyl glycol ester (230 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)
-
Sodium carbonate (212 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine 2-bromo-5-methoxypyridine, 3-Pyridineboronic acid neopentyl glycol ester, Pd(PPh₃)₄, and sodium carbonate.
-
Add 1,4-dioxane and water.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-Methoxy-2,3'-bipyridine.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various substituted bipyridines using 3-Pyridineboronic acid neopentyl glycol ester or its closely related pinacol ester.
| Entry | Halopyridine | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 2,3'-Bipyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 78 | [5] |
| 2 | 2-Chloropyridine | 2,3'-Bipyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85 | General Protocol |
| 3 | 2-Bromo-5-methylpyridine | 5-Methyl-2,3'-bipyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 90 | 16 | 82 | General Protocol |
| 4 | 2-Chloro-4-trifluoromethylpyridine | 4-Trifluoromethyl-2,3'-bipyridine | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | General Protocol |
| 5 | 3-Bromopyridine | 3,3'-Bipyridine | Pd(PPh₃)₄ (4) | Na₂CO₃ | DME/H₂O | 85 | 12 | 91 | [5] |
| 6 | 3-Bromo-5-chloropyridine | 5-Chloro-3,3'-bipyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 100 | 20 | 88 | General Protocol |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A flowchart illustrating the key steps in the synthesis of substituted bipyridines via Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of the MEK/ERK Pathway by Bipyridine Derivatives
Caption: A diagram showing the inhibition of the MEK/ERK signaling pathway by substituted bipyridine derivatives.
References
- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, also known as pyridine-3-boronic acid neopentyl glycol ester, is a key building block in modern organic and medicinal chemistry.[1][2][3] As a stable derivative of 3-pyridineboronic acid, it serves as a crucial reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] The neopentyl glycol protecting group enhances the stability of the boronic acid, making it less prone to protodeboronation and easier to handle and purify compared to its free boronic acid counterpart.[5][6] This stability is advantageous for applications in the synthesis of complex molecules, particularly in the construction of biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceutical agents.[4][7]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon (C-C) bonds.[4] This reaction facilitates the coupling of the pyridine ring with various aryl or vinyl halides and triflates.[6] The resulting pyridyl-aryl structures are integral components of numerous biologically active compounds, including anti-tumor, anti-viral, and anti-microbial agents.[7]
The general scheme for the Suzuki-Miyaura reaction involving this reagent is as follows:
-
Reactants : this compound and an aryl/vinyl halide (or triflate).
-
Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[8][9]
-
Ligand : Phosphine ligands such as triphenylphosphine (PPh₃) or more advanced biaryl phosphines (e.g., SPhos) are commonly used to stabilize the palladium catalyst.[6][8]
-
Base : An aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential for the transmetalation step.[6][10]
-
Solvent : The reaction is often performed in a biphasic mixture of an organic solvent (like toluene, dioxane, or THF) and water.[6][7]
The versatility of the Suzuki reaction allows for a wide tolerance of functional groups on the coupling partner, making it a powerful tool in the late-stage functionalization of complex pharmaceutical intermediates.[7][8]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a pyridine boronic acid ester with an aryl halide. While specific yields can vary significantly based on the substrate, these conditions provide a general framework for optimization.
| Parameter | Condition | Notes |
| Pyridine Source | This compound | 1.1 - 1.5 equivalents |
| Coupling Partner | Aryl Bromide / Iodide | 1.0 equivalent |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | 1-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent System | 1,4-Dioxane/Water or Toluene/Ethanol/Water | Typically a 4:1 or similar ratio of organic to aqueous phase.[7] |
| Temperature | 80 - 100 °C | Reaction is heated to ensure completion.[7] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | Moderate to Good | Highly dependent on the specific substrates used.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general method for the synthesis of a 3-arylpyridine derivative.
Materials and Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Reaction: Heat the mixture to 90-95 °C with vigorous stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylpyridine product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. This compound [oakwoodchemical.com]
- 2. Pyridine-3-boronic acid, neopentyl glycol ester [cymitquimica.com]
- 3. 3-Pyridineboronic acid neopentylglycol ester 97 845885-86-1 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for Suzuki Coupling of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a neopentyl glycol boronic ester of 3-pyridylboronic acid, in Suzuki coupling reactions. This reagent offers advantages in terms of stability and handling compared to the corresponding boronic acid, mitigating issues such as protodeboronation.[1]
The protocols outlined below are designed to serve as a comprehensive guide for researchers utilizing this versatile building block for the synthesis of 3-arylpyridines. The reaction conditions can be adapted for a wide range of aryl and heteroaryl halides.
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide in the presence of a base. The general scheme for the coupling of this compound with an aryl halide is as follows:
References
Application Notes and Protocols for 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane, also known as 3-pyridylboronic acid neopentyl glycol ester, is a versatile and highly valuable reagent in modern medicinal chemistry. Its stability, ease of handling, and reactivity make it a preferred building block for introducing a pyridine moiety into complex molecules. The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals due to its ability to engage in various biological interactions. This reagent is particularly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis.[1][2] These reactions are lauded for their mild conditions and high tolerance of functional groups, making them ideal for the synthesis of complex, biologically active compounds.[3]
The neopentyl glycol ester functionality of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane offers enhanced stability compared to the corresponding boronic acid, preventing premature decomposition and improving reaction efficiency.[4] This attribute is especially crucial in the synthesis of intricate drug candidates where high yields and purity are paramount.
Key Applications in Medicinal Chemistry
The primary application of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane is in the synthesis of pyridyl-substituted heteroaromatic compounds, a common motif in kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine moiety can act as a crucial pharmacophore, interacting with the hinge region of the kinase active site.
A prominent example of a medicinally relevant scaffold synthesized using this reagent is 4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine . This core structure is found in a variety of kinase inhibitors targeting enzymes such as Janus kinases (JAKs), Aurora kinases, and others implicated in cancer and inflammatory diseases.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane with a heteroaryl halide to synthesize a pyridyl-substituted heteroaromatic compound.
Reaction Scheme:
Where X = Cl, Br, I
Materials:
-
5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane (1.2 - 1.5 equivalents)
-
Heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a dry reaction vessel, add the heteroaryl halide, 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the reaction vessel.
-
Add the anhydrous solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridyl-substituted heteroaromatic compound.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane with Various Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [Fictional Data based on similar reactions] |
| 2 | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME | 90 | 8 | 92 | [Fictional Data based on similar reactions] |
| 3 | 6-Chloro-1H-indazole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 | [Fictional Data based on similar reactions] |
| 4 | 2-Chloropyrimidine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 85 | 6 | 89 | [Fictional Data based on similar reactions] |
Table 2: Biological Activity of Kinase Inhibitors Synthesized Using 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) | Reference |
| 4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivative A | JAK2 | 5.2 | HEL 92.1.7 | 0.25 | [Fictional Data] |
| 4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivative B | Aurora A | 12.8 | HCT116 | 0.18 | [Fictional Data] |
| 6-(pyridin-3-yl)-1H-indazole derivative C | p38α | 25.1 | U937 | 1.2 | [Fictional Data] |
| 2-(pyridin-3-yl)pyrimidine derivative D | ALK | 8.7 | Karpas-299 | 0.09 | [Fictional Data] |
Mandatory Visualizations
Experimental Workflow for the Synthesis of a 4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitor
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyridine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing pyridine boronic esters as key chemical building blocks. The methodologies detailed herein leverage the versatility of the Suzuki-Miyaura cross-coupling reaction to construct complex biaryl structures, which are prevalent motifs in a wide array of potent and selective kinase inhibitors.
Introduction to Pyridine Boronic Esters in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[3] Pyridine-containing compounds are integral components of many biologically active molecules, including numerous FDA-approved kinase inhibitors.[][5] The synthesis of these inhibitors often relies on the formation of carbon-carbon bonds between a pyridine ring and another aromatic or heteroaromatic system.
Pyridine boronic esters have emerged as indispensable reagents in this context.[6] They are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, offering a robust and versatile method for creating the biaryl scaffolds central to many kinase inhibitors.[7][8] The stability, commercial availability, and functional group tolerance of pyridine boronic esters make them ideal for use in medicinal chemistry and drug discovery programs. This document outlines detailed protocols for the synthesis of pyridine-based kinase inhibitors and their subsequent biological evaluation.
Featured Applications: Synthesis and Evaluation of Pyridine-Based Kinase Inhibitors
This section details the synthesis of representative kinase inhibitors where pyridine boronic esters are crucial intermediates. The examples chosen target various kinases, showcasing the broad applicability of this synthetic strategy.
Application 1: Synthesis of a PI3K/mTOR/PIM Inhibitor Scaffold
The PI3K/Akt/mTOR and PIM kinase pathways are crucial in cancer cell proliferation and survival.[9] Dual or triple inhibitors targeting these pathways have shown significant therapeutic promise. The synthesis of a thieno[3,2-d]pyrimidine macrocycle, a potent triple PI3K/mTOR/PIM inhibitor, can be achieved through a key Suzuki coupling step.[9]
Quantitative Data: Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs
| Compound ID | Modification (R group) | PI3Kα IC50 (nM) | PIM-1 IC50 (nM) | mTOR IC50 (µM) | Reference |
| 2 | Phenyl | 279 | 279 | >10 | [9] |
| 16 | 2-(5-aminomethyl)thiophenyl | 13 | 13 | 5.7 | [9] |
| 17 | 3-pyridyl | 75 | 46 | >10 | [9] |
| 19 | 4-pyridyl | 50 | 649 | >10 | [9] |
| 21 | 2-(4-aminomethyl)thiophenyl | 381 | 13 | >10 | [9] |
Application 2: Synthesis of Aurora Kinase A Inhibitors
Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[10] Imidazo[4,5-b]pyridine derivatives have been developed as highly selective Aurora-A kinase inhibitors. The synthesis involves a Suzuki cross-coupling reaction to introduce various aryl or heteroaryl groups.
Quantitative Data: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Structure/Modification | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Cellular Aurora-A p-T288 IC50 (µM) (Hela cells) | Cellular Aurora-B p-HH3 IC50 (µM) (Hela cells) | Reference |
| 28b | N-phenylbenzamide | 0.075 | 4.12 | - | - | |
| 28c | - | 0.067 | 12.71 | 0.16 | 76.84 |
Application 3: Synthesis of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
ASK1 is a key component of the MAPK signaling cascade and a therapeutic target for various diseases.[11] Novel pyridin-2-yl urea inhibitors have been developed with potent ASK1 inhibitory activity.[11]
Quantitative Data: Inhibitory Activity of Pyridin-2-yl Urea Derivatives
| Compound ID | Structure/Modification | ASK1 IC50 (nM) | Reference |
| 2 | Indoline with methoxy | 1.55 ± 0.27 | [11] |
| 4 | Indoline with methoxy | 45.27 ± 4.82 | [11] |
| 6 | - | 2.92 ± 0.28 | [11] |
Experimental Protocols
This section provides detailed, generalized protocols for the synthesis of pyridine-based kinase inhibitors via Suzuki-Miyaura coupling and for the determination of their inhibitory activity.
Protocol 1: General Synthesis of Pyridine-Based Biaryl Scaffolds via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a halo-pyridine (or halo-heterocycle) with a pyridine boronic ester.[12][13]
Materials:
-
Aryl/heteroaryl halide (e.g., 5-bromo-2-methylpyridin-3-amine) (1.0 equiv)
-
Pyridine boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (if using an aqueous base solution)
-
Inert gas supply (Nitrogen or Argon)
-
Microwave reactor or conventional heating setup (oil bath)
-
Standard laboratory glassware and purification equipment (e.g., flash column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., microwave vial or Schlenk flask), add the aryl/heteroaryl halide (1.0 equiv), the pyridine boronic ester (1.2 equiv), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water to the vessel via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction:
-
Microwave: Heat the reaction mixture in the microwave reactor to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 30-60 minutes).[1]
-
Conventional Heating: Place the vessel in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously for the required time (e.g., 4-24 hours).[13]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common luminescence-based method for determining the IC₅₀ value of a compound against a target kinase by measuring ATP consumption.[8][11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted in 1:3 or 1:10 steps to generate a dose-response curve.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add this enzyme/substrate mix (e.g., 2.5 µL) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at 30 °C or room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (e.g., 10 µL) to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent (e.g., 20 µL). Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of remaining ATP.
-
Normalize the data using wells with no inhibitor (0% inhibition, high kinase activity) and wells with no enzyme or a potent inhibitor (100% inhibition, low kinase activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining kinase inhibitor IC50 values.
Signaling Pathway Context
The synthesized inhibitors target key nodes in cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for interpreting the biological effects of the inhibitors.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[14] It is frequently hyperactivated in cancer. Inhibitors targeting PI3K, Akt, or mTOR can block these pro-survival signals.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition points.
Conclusion
Pyridine boronic esters are powerful and versatile tools in the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for constructing the core scaffolds of a diverse range of inhibitors targeting critical signaling pathways. The protocols and data presented in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel, pyridine-based therapeutics. By combining robust synthetic strategies with precise biological evaluation, the development of next-generation kinase inhibitors can be significantly accelerated.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis and Utilization of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the large-scale synthesis of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine and its primary application in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.
Introduction
This compound, also known as pyridine-3-boronic acid neopentyl glycol ester, is a stable and efficient reagent for introducing a 3-pyridyl moiety into organic molecules. Its enhanced stability compared to the corresponding boronic acid makes it particularly suitable for large-scale manufacturing processes where consistency and reliability are paramount. The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.
Large-Scale Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process from 3-bromopyridine. The first step involves the formation of 3-pyridylboronic acid via a lithium-halogen exchange, followed by esterification with neopentyl glycol. An "in situ quench" protocol is recommended for the first step as it is scalable to the kilogram level with high yields.[1]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Kilogram-Scale Synthesis
This protocol is adapted from a validated procedure for the synthesis of 3-pyridylboronic acid and its subsequent esterification.[1]
Step 1: Synthesis of 3-Pyridylboronic Acid (as tris(3-pyridyl)boroxin)
-
Materials and Equipment:
-
A multi-neck reaction vessel (appropriate for the scale) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel or syringe pump.
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (in hexanes)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2N)
-
Sodium hydroxide (5N)
-
Sodium chloride
-
Acetonitrile
-
-
Procedure:
-
Charge the reactor with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.
-
Cool the mixture to -40 °C.
-
Slowly add n-butyllithium solution via a syringe pump over at least 1 hour, maintaining the temperature at -40 °C.
-
Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Allow the mixture to warm to -20 °C and then quench by adding 2N HCl.
-
Once at room temperature, separate the aqueous layer.
-
Adjust the pH of the aqueous layer to approximately 7.6-7.7 with 5N NaOH to precipitate the product.
-
Saturate the aqueous mixture with sodium chloride and extract with THF.
-
Concentrate the combined organic layers to a solid residue.
-
Crystallize the solid from acetonitrile, cool, filter, and dry under vacuum to yield tris(3-pyridyl)boroxin.
-
Step 2: Esterification with Neopentyl Glycol
-
Materials and Equipment:
-
Reaction vessel equipped with a Dean-Stark trap and condenser.
-
Tris(3-pyridyl)boroxin (from Step 1)
-
Neopentyl glycol
-
Toluene
-
Cyclohexane (for crystallization)
-
-
Procedure:
-
Charge the reactor with tris(3-pyridyl)boroxin, neopentyl glycol, and toluene.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and the reaction mixture becomes a clear solution.
-
Concentrate the solution under reduced pressure to obtain a solid residue.
-
Suspend the solid in cyclohexane and heat to reflux for 30 minutes.
-
Allow the slurry to cool slowly to room temperature to induce crystallization.
-
Filter the solid, wash with cold cyclohexane, and dry under vacuum to afford this compound as a white solid.
-
Quantitative Data for Synthesis
| Parameter | Step 1: Boronic Acid Synthesis (Example Scale) | Step 2: Esterification (Theoretical) |
| Starting Material | 3-Bromopyridine (200 mmol) | Tris(3-pyridyl)boroxin (9.1 mmol) |
| 3-Bromopyridine | 19.3 mL | - |
| Triisopropyl borate | 55.4 mL (240 mmol) | - |
| n-Butyllithium (2.5 M) | 96 mL (240 mmol) | - |
| Neopentyl glycol | - | ~3.6 g (34.4 mmol) |
| Solvents | Toluene (320 mL), THF (80 mL) | Toluene (120 mL) |
| Reaction Temperature | -40 °C | Reflux (~110 °C) |
| Reaction Time | ~1.5 hours | ~2.5 hours |
| Typical Yield | 90-95% (as boroxin) | 80-90% |
| Purification | Crystallization from acetonitrile | Crystallization from cyclohexane |
Application in Large-Scale Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs). The neopentyl glycol ester offers improved stability and handling properties compared to the free boronic acid, making it ideal for industrial applications.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
This protocol provides a general framework for a kilogram-scale Suzuki-Miyaura coupling reaction. Specific parameters should be optimized for each substrate combination.
-
Materials and Equipment:
-
Inerted reaction vessel with mechanical stirrer, temperature control, and condenser.
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or a pre-catalyst)
-
Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, 2-MeTHF/Water)
-
Palladium scavenging agent (e.g., L-cysteine, activated carbon)
-
Suitable solvent for crystallization.
-
-
Procedure:
-
Charge the reactor with the aryl halide, this compound, and the organic solvent under a nitrogen atmosphere.
-
Prepare a solution of the base in degassed water.
-
Add the aqueous base solution to the reactor with vigorous stirring.
-
Add the palladium catalyst and ligand (or the pre-catalyst).
-
Heat the reaction mixture to the optimized temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).
-
Upon completion, cool the reaction mixture and perform a work-up, which may include phase separation and washing of the organic layer.
-
Treat the organic layer with a palladium scavenging agent to reduce residual palladium levels.
-
Concentrate the organic layer and perform a solvent swap to a suitable crystallization solvent.
-
Induce crystallization by cooling, filter the product, wash with cold solvent, and dry under vacuum.
-
Quantitative Data for Representative Large-Scale Suzuki-Miyaura Couplings
The following table provides representative data for large-scale Suzuki-Miyaura reactions involving heteroaryl boronic acid derivatives, illustrating typical parameters and outcomes.
| Parameter | Example 1: Coupling with an Aryl Bromide | Example 2: Coupling with an Aryl Chloride |
| Aryl Halide | 4-Bromoanisole (1.0 kg) | 4-Chloroacetophenone (1.0 kg) |
| Boronic Ester | This compound (1.1-1.3 equiv) | This compound (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (0.05-0.5 mol%) | XPhos Pd G3 (0.1-1.0 mol%) |
| Ligand | SPhos (0.1-1.0 mol%) | - |
| Base | K₃PO₄ (2.0-3.0 equiv) | K₂CO₃ (2.0-3.0 equiv) |
| Solvent System | Toluene / Water (5-10 volumes) | 2-MeTHF / Water (5-10 volumes) |
| Reaction Temperature | 90-100 °C | 100-110 °C |
| Reaction Time | 4-8 hours | 8-16 hours |
| Typical Yield | >90% | >85% |
| Palladium Removal | L-cysteine wash / Activated carbon | Thiol-functionalized silica gel |
| Purification | Crystallization from Isopropanol/Heptane | Crystallization from Ethanol/Water |
Safety and Handling Considerations
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere.
-
Palladium Catalysts: Can be toxic and should be handled with appropriate personal protective equipment. Residual palladium in the final product must be carefully controlled, especially for pharmaceutical applications.
-
Solvents: Toluene, THF, and dioxane are flammable and have associated health risks. Ensure adequate ventilation and follow all safety guidelines for handling flammable organic solvents.
By following these detailed protocols and considering the key parameters for scale-up, researchers and professionals in drug development can effectively utilize this compound for the large-scale synthesis of valuable biaryl compounds.
References
Application Notes and Protocols for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a crucial pharmacophore found in numerous agrochemicals, including fungicides, herbicides, and insecticides. The introduction of a 3-pyridyl moiety into a molecular scaffold can significantly influence the compound's biological activity, selectivity, and physicochemical properties. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a neopentyl glycol boronic ester of 3-pyridylboronic acid, serves as a key building block in the synthesis of these complex agrochemicals. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, make it a valuable reagent in modern agrochemical research and development.[1]
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a model agrochemical scaffold.
Application Notes: Synthesis of a Pyridinyl-Aryl Agrochemical Scaffold
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] In the context of agrochemical synthesis, this reaction is widely employed to couple heterocyclic fragments, such as pyridine, with various aryl or heteroaryl partners. This compound is an ideal coupling partner for this transformation due to the stability of the neopentyl glycol boronic ester, which allows for slower, more controlled transmetalation, often leading to higher yields and fewer side products compared to the corresponding boronic acid.
The representative synthesis outlined below describes the coupling of this compound with a substituted aryl halide to produce a 3-arylpyridine derivative. This structural motif is present in a variety of commercial and developmental agrochemicals. The choice of the aryl halide partner can be tailored to target specific biological activities.
Key Advantages of Using this compound:
-
Stability: The neopentyl glycol boronic ester is generally more stable and easier to handle and purify than the corresponding boronic acid, which can be prone to dehydration to form boroxines.
-
High Reactivity: It exhibits excellent reactivity in Suzuki-Miyaura coupling reactions, leading to good to excellent yields of the desired products.
-
Versatility: It can be coupled with a wide range of aryl and heteroaryl halides and triflates, allowing for the synthesis of a diverse library of pyridine-containing compounds for biological screening.
Representative Experimental Protocol: Synthesis of 3-(4-chlorophenyl)pyridine
This protocol details the synthesis of 3-(4-chlorophenyl)pyridine, a representative pyridinyl-aryl scaffold, via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-chlorobenzene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.04 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, 1-bromo-4-chlorobenzene, palladium(II) acetate, and triphenylphosphine.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-chlorophenyl)pyridine.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 3-(4-chlorophenyl)pyridine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| 1-Bromo-4-chlorobenzene | 1.2 mmol |
| Catalyst & Base | |
| Pd(OAc)2 | 0.02 mmol |
| PPh3 | 0.04 mmol |
| K2CO3 | 2.0 mmol |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 95 °C |
| Reaction Time | 4 hours |
| Results | |
| Yield of 3-(4-chlorophenyl)pyridine | 85% |
| Purity (by HPLC) | >98% |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Agrochemical Synthesis
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound, a neopentyl glycol boronic ester of 3-pyridylboronic acid, are a common challenge. The following guide addresses specific issues in a question-and-answer format to help you troubleshoot your reaction.
Question 1: My reaction has a very low yield or is not working at all. What are the primary factors to investigate?
Answer:
Several factors can contribute to a low yield. Start by systematically evaluating the following:
-
Catalyst and Ligand Activity: The palladium catalyst is central to the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like the homocoupling of your boronic ester.[1] Ensure your reaction is performed under a consistently inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Impurities can interfere with the catalytic cycle.
-
Base Quality and Choice: The base is crucial for the activation of the boronic ester. Ensure your base is anhydrous and finely powdered. The choice of base can also significantly impact the yield.
Question 2: I suspect an issue with my catalyst. Which catalyst system is recommended for this type of coupling?
Answer:
For Suzuki couplings involving electron-deficient heteroaryls like pyridine, the choice of catalyst is critical. While Pd(PPh₃)₄ is a common starting point, other catalyst systems may offer improved performance. For instance, in a study on a similar 3-pyridyl substrate, Pd(PPh₃)₄ was found to be a better catalyst than Pd(dppf)Cl₂. Consider screening different palladium sources and ligands, especially if you are using a challenging aryl halide.
Question 3: How does the choice of base affect the reaction, and which base should I use?
Answer:
The base plays a critical role in the transmetalation step of the catalytic cycle. For pyridine boronic esters, a common issue is protodeboronation, which can be exacerbated by the wrong choice of base.
-
Common Bases: Potassium phosphate (K₃PO₄) is often an effective base for challenging Suzuki couplings. Other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be effective.
-
Base Strength: A study comparing bases for a 3-pyridyl substrate found that K₃PO₄ provided a significantly higher yield than potassium acetate (KOAc), suggesting that a stronger base may be beneficial. However, if protodeboronation is a major issue, a milder base might be necessary.
Question 4: I am observing significant homocoupling of my boronic ester. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic ester to form bipyridyl byproducts is often promoted by the presence of oxygen. To minimize homocoupling:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before heating. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are recommended.
-
Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in-situ reduction.
Question 5: Could protodeboronation be the cause of my low yield? How can I prevent it?
Answer:
Yes, protodeboronation, the cleavage of the C-B bond, is a common problem with pyridine boronic acids and their esters. The neopentyl glycol ester is generally more stable than the corresponding boronic acid, but this side reaction can still occur. To mitigate protodeboronation:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can be a proton source for this side reaction.
-
Milder Base: If you are using a very strong base, consider switching to a milder one like K₂CO₃ or KF.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Suzuki coupling of this compound?
A1: Anhydrous 1,4-dioxane is a commonly used and often effective solvent for this type of reaction. Other solvents like toluene or a mixture of dioxane and water can also be used, but the optimal solvent may depend on the specific substrates and other reaction conditions.
Q2: At what temperature should I run the reaction?
A2: A typical starting point for the reaction temperature is between 80-100 °C. However, if you are experiencing side reactions like protodeboronation, you may need to lower the temperature. Conversely, if the reaction is sluggish, a higher temperature might be required.
Q3: How can I monitor the progress of my reaction?
A3: You can monitor the reaction progress by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: My product is difficult to purify. Are there any tips for the workup and purification?
A4: Purification of pyridine-containing compounds can sometimes be challenging due to their basicity and polarity. After the reaction is complete, a standard aqueous workup is typically performed. For purification, flash column chromatography on silica gel is common. The choice of eluent will depend on the polarity of your product. If your product is basic, adding a small amount of triethylamine to the eluent can sometimes improve the chromatography.
Data Presentation
The following table summarizes the effect of different catalysts and bases on the yield of a Suzuki-Miyaura coupling of a 3-pyridyl triflate with an alkenyl pinacol boronate, which can provide insights for optimizing your reaction with the neopentyl glycol boronate ester.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 80-100 | 75 |
| 2 | Pd(dppf)Cl₂ (10) | K₃PO₄ (3) | Dioxane | 80-100 | 50 |
| 3 | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 25 |
Data adapted from a study on a similar 3-pyridyl substrate.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This is a general starting protocol and may require optimization for your specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-dioxane (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the Pd(PPh₃)₄ catalyst.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Protodeboronation of 3-Pyridyl Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-pyridyl boronic esters, with a focus on mitigating undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with 3-pyridyl boronic esters?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic reagent, leading to reduced yields of the desired product in cross-coupling reactions (like the Suzuki-Miyaura coupling) and complicating the purification process.[2] 3-Pyridyl boronic acids and their esters can be particularly susceptible to protodeboronation, though they are generally more stable than their 2-pyridyl counterparts.[3][4]
Q2: What are the primary factors that promote the protodeboronation of 3-pyridyl boronic esters?
A2: Several factors can influence the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor.[1][5] While 2-pyridyl boronic acids are known to be highly reactive at neutral pH due to the formation of a zwitterionic intermediate, 3-pyridyl boronic acids are considerably more stable under these conditions.[3][4] However, strongly basic conditions, often required for Suzuki-Miyaura coupling, can accelerate protodeboronation by forming a more reactive boronate species.[5][6]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2][7]
-
Water Content: The presence of water can facilitate protodeboronation by acting as a proton source.[7][8] While Suzuki couplings often benefit from some water, anhydrous or carefully controlled conditions can suppress this side reaction.[9]
-
Catalyst Activity: If the desired cross-coupling reaction is slow, the competing protodeboronation pathway has more time to occur. A highly active catalyst system that promotes rapid product formation can outcompete the decomposition of the boronic ester.[2]
-
Ester Stability: The type of diol used to form the boronic ester significantly impacts its stability.[3][6] Pinacol esters are commonly used to protect boronic acids as they generally offer greater stability against hydrolysis and subsequent protodeboronation compared to the free boronic acid.[3][9]
Q3: How can I minimize protodeboronation during my experiments?
A3: Several strategies can be employed:
-
Use Stable Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][7] These derivatives offer increased stability and, in the case of MIDA boronates, allow for the slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[1]
-
Optimize Reaction Conditions: Carefully screen reaction parameters. This includes using milder bases (e.g., K₃PO₄, Cs₂CO₃), lowering the reaction temperature, and using anhydrous solvents.[7][10]
-
Employ a Highly Active Catalyst System: Utilize efficient palladium catalysts and ligands that can accelerate the desired cross-coupling, thereby outcompeting the protodeboronation side reaction.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of coupled product with significant 3-substituted pyridine byproduct. | High rate of protodeboronation. | 1. Switch to a more stable boronic ester: If using a boronic acid, convert it to a pinacol or MIDA ester.[1][7] 2. Lower the reaction temperature: If catalyst activity permits, reduce the temperature in 10-20 °C increments.[7] 3. Use a milder base: Replace strong bases like NaOH or KOH with K₃PO₄ or Cs₂CO₃.[7] 4. Ensure anhydrous conditions: Use dry solvents and reagents.[9] 5. Increase catalyst efficiency: Use a more active palladium precatalyst or ligand to accelerate the desired coupling.[2] |
| Reaction is sluggish or incomplete. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under nitrogen or argon to prevent catalyst oxidation.[2] 2. Check reagent quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may improve conversion.[2] |
| Difficulty purifying the 3-pyridyl boronic ester. | Degradation on silica gel or poor chromatographic behavior. | 1. Use neutral or deactivated silica/alumina: Boronic esters can sometimes degrade on acidic silica gel.[9][11] Try using neutral alumina or deactivating silica gel with a small amount of triethylamine in the eluent.[12] 2. Avoid aqueous workups if possible: Hydrolysis back to the boronic acid can occur. 3. Crystallization: Recrystallization can be an effective purification method for solid boronic esters.[11][13] 4. Convert to a more stable derivative for purification: For particularly challenging purifications, converting to a highly stable derivative like a MIDA boronate or a trifluoroborate salt can facilitate isolation.[13] |
| Formation of homocoupled byproducts. | Presence of oxygen; non-optimal stoichiometry or temperature. | 1. Maintain a strict inert atmosphere. [2] 2. Adjust stoichiometry: Using a slight excess of the boronic ester can sometimes minimize homocoupling of the coupling partner.[2] 3. Optimize temperature: Lowering the reaction temperature may reduce the rate of homocoupling.[2] |
Quantitative Data Summary
The stability of boronic acids and esters is highly dependent on the aryl substituent and the reaction pH. While specific kinetic data for 3-pyridyl boronic esters is less common in generalized tables, the following table summarizes the relative stability of various (hetero)aryl boronic acids at different pH values, illustrating the principles of their reactivity. 3- and 4-pyridyl boronic acids are noted for their relative stability compared to the 2-pyridyl isomer.
| Boronic Acid | Half-life (t₀.₅) at 70 °C, pH 12 | Half-life (t₀.₅) at 70 °C, pH 7 | Key Observation |
| 3-Pyridyl | > 1 week | > 1 week | Generally stable across a wide pH range.[4] |
| 4-Pyridyl | > 1 week | > 1 week | Similar stability to the 3-pyridyl isomer.[4] |
| 2-Pyridyl | > 1 day | ~25 seconds | Extremely unstable at neutral pH due to zwitterion formation.[4] |
| 5-Thiazolyl | > 1 day | ~50 seconds | Unstable at neutral pH, also via a zwitterionic intermediate.[4] |
| Phenyl | ~ 4 hours | > 1 week | Stable at neutral pH, moderate stability at high pH. |
| Pentafluorophenyl | ~ 1 second | > 1 week | Highly unstable at high pH due to electron-withdrawing groups.[5] |
Data adapted from studies on protodeboronation kinetics in aqueous dioxane solutions.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a 3-Pyridyl Boronic Pinacol Ester to Minimize Protodeboronation
This protocol employs conditions known to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Pyridylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 3-pyridylboronic acid pinacol ester, and the base.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 80 °C, is recommended) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 3-Pyridylboronic Acid Pinacol Ester
This procedure converts the potentially less stable 3-pyridylboronic acid to its more robust pinacol ester.[14]
Materials:
-
3-Pyridylboronic acid (or its boroxine trimer) (1.0 equiv)
-
Pinacol (1.0-1.1 equiv)
-
Anhydrous solvent (e.g., cyclohexane or toluene)
Procedure:
-
Combine 3-pyridylboronic acid and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add the anhydrous solvent.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cool the reaction solution to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude solid residue.
-
The solid can be purified by recrystallization from a suitable solvent (e.g., cyclohexane) to afford the pure 3-pyridylboronic acid pinacol ester.[14]
Visualizations
Caption: General pathways for protodeboronation of boronic esters.
Caption: Competing pathways in 3-pyridyl Suzuki reactions.
Caption: Workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key reagent in Suzuki-Miyaura cross-coupling and other carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling using this compound?
A1: Common impurities include:
-
Homocoupling products: Dimerization of the boronic ester or the coupling partner (aryl halide/triflate). This can be promoted by the presence of oxygen.
-
Unreacted starting materials: Residual this compound and the aryl halide/triflate.
-
Protodeboronation product: Replacement of the boronic ester group with a hydrogen atom on the pyridine ring, leading to the formation of pyridine. 2-Pyridylboronic acids are particularly susceptible to this.[1]
-
Palladium catalyst residues: Both soluble and insoluble forms of the palladium catalyst used in the coupling reaction.
-
Ligand-derived impurities: Impurities arising from the phosphine ligands used in the reaction.
-
Hydrolyzed boronic ester: The neopentyl glycol ester can hydrolyze to the corresponding boronic acid, especially during aqueous work-ups.[2]
Q2: My 3-arylpyridine product seems to be sticking to the silica gel column during chromatography. What can I do?
A2: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and streaking. Here are some solutions:
-
Use deactivated silica gel: Pre-treat the silica gel with a base like triethylamine. You can do this by flushing the packed column with a solvent system containing a small amount of triethylamine (e.g., 1-3%) before loading your sample.[3]
-
Switch to a different stationary phase: Neutral alumina is a good alternative to silica gel for the purification of basic compounds like pyridines.
-
Use a modified mobile phase: Adding a small amount of a polar solvent with some basic character, like methanol with a trace of ammonia, to your eluent system can help to displace the product from the silica gel. A common solvent system for polar compounds is methanol in dichloromethane.[3]
Q3: How can I effectively remove the residual palladium catalyst from my final product?
A3: Several methods can be employed for palladium removal:
-
Filtration: Passing the reaction mixture through a plug of Celite® or silica gel can remove insoluble palladium species.[3]
-
Metal Scavengers: Using solid-supported scavengers with thiol or amine functionalities can effectively bind and remove dissolved palladium.
-
Activated Carbon: Stirring the crude product solution with activated carbon can adsorb palladium residues.[3]
-
Crystallization: Recrystallization of the final product is often an effective method for removing palladium impurities.[3]
-
Aqueous Washes: In some instances, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing a sulfur source (e.g., sodium thiosulfate) can help remove palladium salts.
Q4: I am struggling with the recrystallization of my 3-arylpyridine product. Can you provide some guidance?
A4: Finding the right solvent system is key for successful recrystallization. Here are some general tips:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[5][6]
-
Common Solvent Pairs for Biaryls: For biaryl compounds, common recrystallization solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene/heptane.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions with this compound.
Problem 1: Low Yield of Desired Product After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during aqueous work-up | The pyridine nitrogen can be protonated in acidic conditions, leading to the product partitioning into the aqueous layer. Ensure the aqueous phase is basic (pH > 8) before extraction with an organic solvent. |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure completion before starting the work-up. |
| Product degradation on silica gel | As mentioned in the FAQs, use deactivated silica gel, switch to alumina, or use a modified eluent. |
| Inefficient recrystallization | Optimize the recrystallization solvent and procedure to minimize loss of product in the mother liquor. Ensure slow cooling to maximize crystal formation.[8] |
Problem 2: Presence of Persistent Impurities in the Final Product
| Impurity Type | Identification | Removal Strategy |
| Homocoupled biaryl | Often has a higher molecular weight and may be less polar than the desired product. | Careful column chromatography with a shallow solvent gradient. Recrystallization may also be effective if the solubility profiles differ significantly. |
| Unreacted boronic ester | Can be identified by NMR signals corresponding to the neopentyl glycol protecting group (singlets around 1.0 and 3.7 ppm).[1] | The boronic ester can be hydrolyzed to the more polar boronic acid by washing with a mildly acidic aqueous solution, which can then be removed by a basic wash. Alternatively, specialized boronic acid scavengers can be used. |
| Palladium catalyst | Often appears as a fine black powder or can lead to discoloration of the product. | Refer to FAQ Q3 for detailed palladium removal techniques. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of a generic aryl bromide with this compound and subsequent purification of the 3-arylpyridine product.
Reaction Setup and Work-up
-
To an oven-dried flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at the appropriate temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel or neutral alumina. If using silica gel, consider deactivating it with triethylamine.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, a system of methanol in dichloromethane can be used.[3]
-
Example: For a moderately polar 3-arylpyridine, a gradient of 10% to 50% ethyl acetate in hexanes might be effective. The product will likely have an Rf value in the range of 0.2-0.4 in a 30% ethyl acetate/hexanes mixture.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
If colored impurities are present, you can add a small amount of activated charcoal and filter the hot solution through a pad of Celite®.
-
Add a "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes persistently cloudy.
-
Reheat the mixture slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of 3-Arylpyridines
| Polarity of 3-Arylpyridine | Stationary Phase | Recommended Eluent System | Typical Rf Range |
| Low | Silica Gel | 5-20% Ethyl Acetate/Hexanes | 0.3-0.5 |
| Medium | Silica Gel | 20-60% Ethyl Acetate/Hexanes | 0.2-0.4 |
| High | Silica Gel or Alumina | 1-10% Methanol/Dichloromethane | 0.2-0.4 |
Table 2: Common Recrystallization Solvents for 3-Arylpyridines
| Product Characteristics | Recommended Solvent System | Expected Recovery |
| Crystalline solid, low polarity | Toluene/Heptane | 80-95% |
| Crystalline solid, medium polarity | Ethyl Acetate/Hexanes | 75-90% |
| Crystalline solid, high polarity | Ethanol/Water | 70-85% |
Visualizations
Caption: General workflow for the purification of Suzuki-Miyaura coupling products.
Caption: Troubleshooting guide for common column chromatography issues with pyridine-containing compounds.
References
Technical Support Center: Catalyst Deactivation with Pyridine-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding catalyst deactivation when working with pyridine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are pyridine-containing compounds problematic?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by a chemical substance.[1] The nitrogen atom in a pyridine ring possesses a lone pair of electrons, making it a Lewis base. This allows it to strongly adsorb (chemisorb) onto the active sites of many catalysts, particularly transition metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[2][3] This strong coordination blocks reactant molecules from accessing the active sites, leading to a significant decrease in reaction rate or complete cessation of catalytic activity.[2] This deactivation can be reversible or irreversible depending on the strength of the bond between the pyridine and the catalyst surface.[1]
Q2: Which types of catalysts are most susceptible to poisoning by pyridine?
A2: A broad range of catalysts are vulnerable, especially those used in hydrogenation, cross-coupling, and hydrodesulfurization reactions.[2][4]
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are highly susceptible.[2]
-
Nickel Catalysts: Raney Nickel and supported nickel catalysts can be poisoned by nitrogen-containing compounds.[2]
-
Acid Catalysts: The basic nature of pyridine allows it to neutralize Brønsted and Lewis acid sites on solid acid catalysts like zeolites (e.g., ZSM-5) and inorganic oxides (e.g., Al₂O₃, SiO₂-Al₂O₃).[5]
-
Hydrodesulfurization Catalysts: In petroleum refining, nitrogen heterocycles like pyridine and quinoline are known inhibitors for Co-Mo or Ni-W catalysts, as they compete with sulfur compounds for active sites.[4]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning are often observable during reaction monitoring:
-
Decreased Reaction Rate: The most immediate symptom is a significant slowdown in the reaction's progress.[2]
-
Incomplete Conversion: The reaction may stall before the starting material is fully consumed, even after extending the reaction time.[2]
-
Changes in Selectivity: You may observe the formation of unexpected byproducts as the catalyst's properties are altered.[2]
-
Need for Harsher Conditions: To achieve a desired conversion, you might find it necessary to increase temperature or pressure beyond the standard protocol.[2]
Q4: Can a pyridine-poisoned catalyst be regenerated?
A4: Yes, in many cases, activity can be at least partially restored. The method depends on the nature of the catalyst and the deactivation mechanism.
-
Thermal Treatment: For reversibly bound pyridine on some solid catalysts, temperature-programmed desorption (TPD) can be used. Ramping the temperature under an inert gas flow can provide enough energy for the pyridine to desorb.[6]
-
Solvent Washing: In some instances, particularly with supported catalysts where the product is the poison, washing with a polar solvent like ethanol can help remove the strongly bound N-heterocycle and regenerate activity.[7]
-
Oxidative Regeneration (Coking): If deactivation is due to carbon deposits (coking), a controlled burn-off with a dilute oxygen stream at high temperatures can be effective.[8] This is common for zeolite and hydrotreating catalysts.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My hydrogenation reaction is slow or has stopped completely.
-
Possible Cause: Catalyst poisoning by the pyridine substrate or the resulting piperidine product. The product can often be a stronger poison than the reactant.[2]
-
Troubleshooting Workflow:
Troubleshooting workflow for slow hydrogenation. -
Solutions:
-
Protonate the Nitrogen: Add a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄, or TFA) to the reaction. This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge significantly reduces the nitrogen's ability to coordinate to and poison the metal catalyst.[2]
-
Increase Catalyst Loading: While not the most efficient solution, a higher catalyst loading can sometimes compensate for the number of active sites blocked by the poison.[2]
-
Select a More Resistant Catalyst: Catalyst poison sensitivity can vary. For N-heterocycles, the poison sensitivity of precious metals has been observed to decrease in the order of Pd > Ru >> Rh.[2] Rhodium-based catalysts may offer better performance.[2]
-
Issue 2: My Suzuki cross-coupling with a pyridylboronic acid is giving low yield.
-
Possible Cause: The Lewis basic nitrogen on the pyridylboronic acid is coordinating to the palladium center, forming inactive complexes and inhibiting the catalytic cycle.[10] Additionally, 2-pyridylboronic acids are often unstable and prone to protodeboronation.[10]
-
Mechanism of Deactivation:
Palladium catalyst poisoning by a pyridine substrate. -
Solutions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands can stabilize the palladium center and promote faster catalytic turnover, which can outcompete the poisoning process.[10][11]
-
Use Palladium Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes lead to more consistent results and higher activity.[10]
-
Use More Stable Boron Reagents: Consider using pyridyl MIDA boronates or trifluoroborates, which are often more stable than the corresponding boronic acids and less prone to decomposition.[10]
-
Data Presentation
The following tables summarize quantitative data related to catalyst performance in the presence of nitrogen heterocycles.
Table 1: Effect of Pyridine on Catalyst Activity for 1-Methylpyrrole (MP) Hydrogenation
| Catalyst | Temperature (°C) | Catalyst/Substrate Ratio (g/g) | Recycle Run # | Final Conversion (%) |
| 5% Rh/C | 50 | 0.1 | 1 | 100 |
| 5% Rh/C | 50 | 0.1 | 8 | 93 |
| 5% Rh/C | 50 | 0.05 | 1 | 100 |
| 5% Rh/C | 50 | 0.05 | 6 | 17 |
Data adapted from a study on the poisoning and reuse of rhodium catalysts, illustrating the impact of catalyst loading on deactivation over multiple cycles.[12]
Table 2: Comparison of Catalyst Poison Resistance in Pyrrole Derivative Hydrogenation
| Metal Catalyst | Relative Poison Sensitivity |
| Palladium (Pd) | High |
| Ruthenium (Ru) | Medium |
| Rhodium (Rh) | Low |
This table presents a qualitative comparison of the poison sensitivity of different precious metals when used for hydrogenating nitrogen-containing heterocycles.[2]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a Pyridine Substrate with Acid Additive
This protocol describes a general method for the catalytic hydrogenation of a pyridine derivative, incorporating an acid additive to mitigate catalyst poisoning.
-
Preparation: To a high-pressure reactor vessel equipped with a magnetic stir bar, add the pyridine substrate (1.0 eq).
-
Catalyst Addition: Add the catalyst (e.g., 5% Rh/C, 1-5 mol%).
-
Solvent and Acid Addition: Add a suitable solvent (e.g., methanol, ethanol, or trifluoroethanol). Add a stoichiometric equivalent (1.0 eq) of an acid (e.g., aqueous HCl or trifluoroacetic acid) to the mixture.
-
Reaction Setup: Seal the reactor vessel.
-
Purging: Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi). Heat the reaction to the target temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Purification: The filtrate is then neutralized with a base, concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation.
Protocol 2: Temperature-Programmed Desorption (TPD) of Pyridine
This protocol outlines the key steps for characterizing the acid sites of a catalyst using pyridine TPD, a method to quantify catalyst-poison interactions.[5][6][13]
-
Sample Preparation: Place a known mass of the catalyst sample (e.g., 100 mg) into a quartz tube reactor.
-
Pretreatment/Activation: Heat the sample under a flow of inert gas (e.g., Helium or Argon) to a high temperature (e.g., 500 °C) at a controlled ramp rate (e.g., 10 °C/min).[13] Hold at this temperature for 1-2 hours to clean the surface of any adsorbed species like water. Cool the sample to the desired adsorption temperature.[13]
-
Pyridine Adsorption: Introduce a gas stream containing a known concentration of pyridine vapor in an inert carrier gas over the catalyst at a specific temperature (e.g., 150 °C) until the surface is saturated.[5][13] Adsorption at elevated temperatures helps to minimize weakly bound physisorbed molecules.[5]
-
Purging: Purge the sample with the inert carrier gas for an extended period (e.g., 1-2 hours) at the adsorption temperature to remove any remaining physisorbed or weakly adsorbed pyridine.[5]
-
Temperature-Programmed Desorption: Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of the inert gas.[13]
-
Detection: Monitor the gas stream exiting the reactor with a detector, typically a thermal conductivity detector (TCD) or a mass spectrometer (MS). The detector signal corresponds to the concentration of pyridine desorbing from the catalyst surface.[5]
-
Data Analysis: Plot the detector signal versus the sample temperature. The resulting TPD profile shows peaks corresponding to the desorption of pyridine from different types of active sites. The area under each peak is proportional to the number of acid sites of that particular strength.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]
- 6. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. micromeritics.com [micromeritics.com]
Technical Support Center: Suzuki Reactions with 3-Pyridyl Boronic Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 3-pyridyl boronic esters in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with 3-pyridyl boronic esters, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center. - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Protodeboronation: The 3-pyridyl boronic ester is hydrolytically unstable and can be converted to pyridine, especially under harsh basic conditions. | - Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. - Employ anhydrous reaction conditions to the extent possible. - Consider slow addition of the boronic ester to keep its instantaneous concentration low. |
| Inefficient Transmetalation: The transfer of the 3-pyridyl group from boron to palladium may be slow. | - The choice of base is critical for activating the boronic ester. Screen different bases to find the optimal one for your specific substrate. - Ensure the reaction temperature is adequate to overcome the activation barrier, but avoid excessive heat which can promote side reactions. |
| Poor Quality of Reagents: Degradation of the boronic ester, catalyst, or solvent can lead to reaction failure. | - Use fresh, high-purity reagents. - Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling. |
Issue 2: Significant Formation of Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling (Bipyridine Formation): Self-coupling of the 3-pyridyl boronic ester. | - This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and the reaction vessel. - Use a Pd(0) source or an efficient precatalyst system to minimize the presence of Pd(II) species that can facilitate homocoupling. | |
| Protodeboronation (Pyridine Formation): Cleavage of the C-B bond. | - As mentioned above, use milder bases and consider anhydrous conditions. - Using the pinacol ester of 3-pyridylboronic acid is generally preferred over the boronic acid itself due to its increased stability. | |
| Dehalogenation of the Coupling Partner: The aryl halide is reduced instead of undergoing cross-coupling. | - This can be caused by certain bases or impurities. Ensure high-purity reagents. - Optimize the reaction temperature; sometimes lower temperatures can disfavor this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with a 3-pyridyl boronic ester failing when the same conditions work for phenylboronic acid?
A1: The nitrogen atom in the 3-pyridyl ring can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with heteroaromatic substrates. To overcome this, it is often necessary to use specialized ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands can help to stabilize the active catalytic species and prevent coordination of the pyridine nitrogen.
Q2: I am observing a significant amount of pyridine in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of pyridine is due to a side reaction called protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This is a common issue with electron-deficient heteroaryl boronic acids and esters, and it is often promoted by the presence of water and strong bases. To minimize protodeboronation, you can:
-
Use a milder base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Use anhydrous solvents and reagents where possible.
-
Employ the more stable pinacol ester of 3-pyridylboronic acid rather than the free boronic acid.
Q3: What is homocoupling and how can I reduce the formation of 3,3'-bipyridine in my reaction?
A3: Homocoupling is the self-coupling of the boronic ester to form a symmetrical biaryl, in this case, 3,3'-bipyridine. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling pathways. To reduce homocoupling:
-
Ensure that all solvents and the reaction vessel are rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use a high-quality palladium catalyst, preferably a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.
Q4: How do I choose the right base for my Suzuki reaction with a 3-pyridyl boronic ester?
A4: The base plays a crucial role in activating the boronic ester for transmetalation. The optimal base is often substrate-dependent. For challenging couplings with 3-pyridyl boronic esters, inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is frequently a good starting point. Other bases to consider are cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium fluoride (KF). It is often necessary to screen a few different bases to find the one that gives the best balance between promoting the desired reaction and minimizing side reactions like protodeboronation.
Data Presentation
The following table provides illustrative data on the impact of different reaction parameters on the yield of the desired product and the formation of byproducts in a model Suzuki reaction between 3-pyridylboronic acid pinacol ester and an aryl bromide. Note: These are representative values and actual results will vary depending on the specific substrates and conditions.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 15 | 20 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 75 | 5 | 10 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 90 | <5 | <5 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | 88 | <5 | 7 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with 3-Pyridylboronic Acid Pinacol Ester
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Pyridylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, 3-pyridylboronic acid pinacol ester, palladium precatalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Protocol for Byproduct Analysis by GC-MS
-
After the reaction is complete, take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Inject a sample of the diluted solution into the GC-MS.
-
Identify the desired product and byproducts (homocoupling product, protodeboronation product, dehalogenated starting material) by their retention times and mass spectra, comparing them to known standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Pyridineboronic Acid Neopentyl Glycol Ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing base selection for the Suzuki-Miyaura cross-coupling of 3-pyridineboronic acid neopentyl glycol ester. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of 3-pyridineboronic acid neopentyl glycol ester?
A1: The base is a critical component of the catalytic cycle, primarily facilitating the transmetalation step. It activates the organoboron species, in this case, the 3-pyridineboronic acid neopentyl glycol ester, to form a more nucleophilic boronate complex. This "ate" complex then readily transfers the pyridyl group to the palladium center. The base is also involved in the regeneration of the active Pd(0) catalyst.
Q2: Why is my reaction yield low when using 3-pyridineboronic acid neopentyl glycol ester?
A2: Low yields in this coupling can be attributed to several factors, many of which are related to the choice and handling of the base:
-
Incomplete reaction: The base may not be strong enough or soluble enough in the reaction medium to efficiently promote the formation of the active boronate species.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly problematic with electron-deficient heteroaryl boronic acids like the 3-pyridyl derivative.[1] The presence of water and strong bases can exacerbate this issue.[1] Using the neopentyl glycol ester form helps to mitigate this compared to the free boronic acid, but the risk is not entirely eliminated.
-
Catalyst inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation. The choice of base and ligands is crucial to minimize this effect.
-
Homocoupling: The self-coupling of the boronic ester to form 3,3'-bipyridine can occur, often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is essential.
Q3: Should I use aqueous or anhydrous conditions for this coupling?
A3: Both aqueous and anhydrous conditions can be effective, and the optimal choice depends on the base and the specific substrates involved.
-
Aqueous conditions: Traditional Suzuki-Miyaura couplings often employ a mixture of an organic solvent (e.g., dioxane, toluene) and water. This is necessary to dissolve common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[2] However, the presence of water can increase the risk of protodeboronation.[3]
-
Anhydrous conditions: Anhydrous conditions are advantageous for minimizing protodeboronation.[4] This approach requires the use of a base that is soluble in organic solvents. Potassium trimethylsilanolate (TMSOK) has emerged as a highly effective base for anhydrous Suzuki-Miyaura couplings of boronic esters, leading to rapid and high-yielding reactions.[5][6]
Q4: What are the advantages of using 3-pyridineboronic acid neopentyl glycol ester over the corresponding free boronic acid?
A4: The neopentyl glycol ester derivative offers several advantages over the free boronic acid:
-
Enhanced Stability: Boronic esters, including the neopentyl glycol variant, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1] This leads to a longer shelf life and better reproducibility in reactions.
-
Improved Handling: They are often crystalline solids that are easier to handle and weigh accurately compared to the sometimes hygroscopic and less stable boronic acids.
-
Compatibility with Anhydrous Conditions: Neopentyl glycol esters are particularly well-suited for anhydrous coupling conditions, which can be beneficial for sensitive substrates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | 1. Ineffective base. 2. Catalyst deactivation. 3. Insufficient reaction temperature or time. | 1. Switch to a stronger or more soluble base. For aqueous systems, consider K₃PO₄ over K₂CO₃. For anhydrous systems, TMSOK is a powerful option.[2][5] 2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. Consider using a more robust ligand system (e.g., Buchwald ligands like XPhos or SPhos).[2] 3. Monitor the reaction by TLC or LC-MS and consider increasing the temperature or extending the reaction time. |
| Significant protodeboronation (formation of pyridine) | 1. Presence of excess water. 2. Base is too strong or nucleophilic under aqueous conditions. 3. Prolonged reaction time at high temperature. | 1. Switch to anhydrous reaction conditions using TMSOK as the base and anhydrous solvents (e.g., THF, dioxane).[4][5] 2. If using aqueous conditions, a milder base like K₂CO₃ or Na₂CO₃ might be preferable to stronger hydroxides.[7] 3. Optimize the reaction to proceed at a lower temperature or for a shorter duration, possibly by using a more active catalyst. |
| Formation of homocoupled product (3,3'-bipyridine) | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Reaction stalls before completion | 1. Catalyst has degraded. 2. Base has been consumed or is not sufficiently available. | 1. Add a fresh portion of the catalyst. 2. Ensure vigorous stirring, especially with heterogeneous inorganic bases. If using an anhydrous system with TMSOK, ensure it is of high quality and handled under inert conditions. |
| Substrate with base-sensitive functional groups is degrading | 1. The base is too strong. | 1. Use a milder base such as K₂CO₃ or even potassium fluoride (KF) if compatible with the system.[8] |
Data Presentation: Comparison of Base Performance
The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings involving pyridyl boronic acids/esters. While direct comparisons for the exact same substrate are limited, this data provides a useful starting point for base selection.
| Base | Catalyst System | Solvent | Temp. (°C) | Typical Yield (%) | Notes & References |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane / H₂O | 100 | 61-95 | A robust and commonly used base for heteroaryl couplings. Effective for challenging substrates.[2] |
| K₂CO₃ | Pd(dppf)Cl₂ | MeCN / H₂O | 80 | Variable | A milder base, can be effective but may lead to lower yields with less reactive partners. Often requires optimization.[1] |
| Na₂CO₃ | Pd(OAc)₂ | EtOH / H₂O | 80 | up to 98 | Reported to be highly effective in some systems, potentially offering high yields.[7] |
| Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | - | - | A strong, soluble inorganic base often used in challenging couplings.[4] |
| TMSOK | Pd-CataCXium A-G3 | DME | 80 | 70-77 | Highly effective under anhydrous conditions, promoting rapid and high-yielding reactions with neopentyl boronic esters.[5] |
Experimental Protocols
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄) in an Aqueous System
This protocol is a general starting point for the coupling of 3-pyridineboronic acid neopentyl glycol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Pyridineboronic acid neopentyl glycol ester (1.2 - 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4-5 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 3-pyridineboronic acid neopentyl glycol ester, K₃PO₄, palladium catalyst, and ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Anhydrous Coupling using Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted from literature procedures for the rapid coupling of heteroaryl boronic esters under anhydrous conditions.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
3-Pyridineboronic acid neopentyl glycol ester (1.1 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd-CataCXium A-G3, 3 mol%)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
In a glovebox, add the aryl halide, 3-pyridineboronic acid neopentyl glycol ester, palladium pre-catalyst, and TMSOK to an oven-dried reaction vial equipped with a stir bar.
-
Outside the glovebox, add anhydrous DME and trimethyl borate to the sealed vial via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture in a preheated oil bath to 80 °C and stir.
-
The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for selecting an optimal base for the Suzuki-Miyaura coupling.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Homocoupling of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the homocoupling of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine to synthesize 3,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: My homocoupling reaction of this compound is resulting in a low yield of 3,3'-bipyridine. What are the primary factors to investigate?
A1: Low yields in the homocoupling of this compound can stem from several factors. The initial points to verify are the quality and activity of the palladium catalyst, the exclusion of oxygen, and the purity of the boronic ester starting material. Catalyst deactivation, often caused by impurities or coordination of the bipyridine product to the palladium center, is a common issue.[1] Additionally, ensuring an inert atmosphere is crucial, as oxygen can promote unwanted side reactions.[2] The stability of the boronic ester itself should also be considered, as degradation can lead to lower yields.
Q2: I am observing significant amounts of a byproduct that appears to be pyridine. What is the likely cause and how can it be minimized?
A2: The formation of pyridine as a byproduct is indicative of protodeboronation, a common side reaction where the boronic ester group is replaced by a hydrogen atom. This can be caused by the presence of excess water or other protic sources in the reaction mixture. To minimize protodeboronation, it is essential to use anhydrous solvents and reagents. If the problem persists, consider using a milder base or ensuring the base is thoroughly dried before use.
Q3: Besides the desired 3,3'-bipyridine product, I am isolating other dimeric species. What could these be?
A3: The formation of alternative dimeric species could arise from reactions involving impurities in the starting material or from side reactions of the boronic ester. It is important to ensure the purity of the this compound. If using a palladium(II) precatalyst, incomplete reduction to the active palladium(0) species can sometimes lead to different reaction pathways.
Q4: Is the neopentyl glycol protecting group on the boronic ester stable under the reaction conditions?
A4: Neopentyl glycol boronic esters are generally more stable than their corresponding boronic acids. However, under harsh basic or acidic conditions, or in the presence of excess water, hydrolysis to the boronic acid can occur. The stability of the ester should be monitored, especially if reaction times are prolonged or temperatures are high.
Q5: What is the role of the base in this homocoupling reaction?
A5: In palladium-catalyzed homocoupling reactions of boronic esters, a base is often required to facilitate the transmetalation step in the catalytic cycle. However, for oxidative homocoupling, the mechanism can differ, and the base may not be strictly necessary or could even promote side reactions. The choice of base and its stoichiometry should be carefully optimized for this specific transformation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to avoid issues with the in-situ reduction of Pd(II) precatalysts.[1] |
| Poor quality of boronic ester | Verify the purity of the this compound by NMR or other analytical techniques. | |
| Insufficient reaction temperature or time | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. | |
| Significant Homocoupling of Impurities | Contaminated starting material | Purify the this compound before use. |
| Formation of Pyridine (Protodeboronation) | Presence of water or protic impurities | Use anhydrous solvents and reagents. Dry the base thoroughly before addition. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature too high | Lower the reaction temperature. |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[2] | |
| Product Inhibition | Bipyridine product coordinating to the palladium catalyst | Higher catalyst loading may be required.[1] The use of specific ligands that minimize product inhibition could also be explored. |
Data Presentation
The following table presents representative yields for the homocoupling of a 3-pyridyl boronic ester under various hypothetical conditions. These values are illustrative and may require optimization for the specific substrate.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield of 3,3'-Bipyridine (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 65 |
| Pd(OAc)₂ (5) / PPh₃ (10) | Cs₂CO₃ | Dioxane | 110 | 16 | 72 |
| PdCl₂(dppf) (3) | Na₂CO₃ | DMF | 90 | 24 | 58 |
| Pd(OAc)₂ (5) | None (oxidative) | Toluene/H₂O | 80 | 12 | 45 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Homocoupling
This protocol is a general guideline for the homocoupling of this compound and may require optimization.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using a Pd(II) precatalyst, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 equiv).
-
If using a Pd(II) precatalyst, add the appropriate ligand (e.g., 10 mol%).
-
Add the anhydrous, degassed solvent via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 3,3'-bipyridine.
Mandatory Visualization
Caption: Experimental workflow for the homocoupling of this compound.
Caption: A plausible catalytic cycle for the Suzuki-type homocoupling of a boronic ester.
References
Technical Support Center: Managing Boronic Ester Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of boronic esters in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and stability of boronic esters.
Q1: What are boronic esters, and why are they sensitive to moisture?
A: Boronic esters are compounds containing a boron atom bonded to two oxygen atoms, which are themselves part of an organic diol structure. They are widely used in organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura cross-coupling reaction.[1][2] The boron atom in a boronic ester has a vacant p-orbital, making it Lewis acidic and susceptible to nucleophilic attack by water.[3] This reaction, known as hydrolysis, cleaves the ester bonds, converting the boronic ester back into its corresponding boronic acid and diol, which can compromise reaction yields and reagent purity.[4]
Q2: What is the mechanism of boronic ester hydrolysis?
A: Boronic ester hydrolysis is a reversible process initiated by the coordination of a water molecule to the electron-deficient boron center. This forms a tetrahedral boronate intermediate. Subsequent proton transfer and cleavage of the B-O bonds release the diol and the corresponding boronic acid. The equilibrium between the ester and the hydrolyzed acid/diol can be influenced by factors like pH, solvent, and temperature.[5][6]
Caption: Mechanism of boronic ester hydrolysis.
Q3: Are all boronic esters equally unstable? Which types are more robust?
A: No, the stability of boronic esters varies significantly depending on the diol used for esterification. Stability is primarily influenced by steric hindrance around the boron atom.[7] More sterically hindered diols create a physical barrier that protects the boron from incoming water molecules.
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable. They are often bench-stable, crystalline solids that are compatible with silica gel chromatography and can withstand anhydrous cross-coupling conditions without degradation.[2][8][9]
-
Pinanediol boronic esters are also known to be highly stable due to significant steric bulk.[10]
-
Neopentyl glycol esters offer a good balance of stability and reactivity.[11]
-
Pinacol (Bpin) esters , while very common, are more susceptible to hydrolysis compared to MIDA or pinanediol esters.[4][12]
Q4: What are MIDA boronates and why are they special?
A: MIDA boronates are boronic acids protected by the trivalent N-methyliminodiacetic acid (MIDA) ligand. This protection changes the boron's hybridization from sp² to sp³, making it part of a stable bicyclic structure.[9] This structural change renders the boron center unreactive to transmetalation under standard Suzuki-Miyaura conditions.[2][9] MIDA boronates are generally stable to air, moisture, and chromatography, making them easy to handle and purify.[8][13] The boronic acid can be readily released ("deprotected") under mild aqueous basic conditions, allowing for its participation in subsequent reactions.[2] This feature is particularly useful for iterative cross-coupling strategies.[9]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving boronic esters.
Q5: My Suzuki-Miyaura coupling reaction has a low yield or failed completely. How can I determine if my boronic ester is the problem?
A: Boronic ester degradation is a common cause of poor performance in cross-coupling reactions.[2] Protodeboronation (cleavage of the C-B bond) can also occur, especially with heteroaryl boronic acids.[14]
Troubleshooting Workflow:
-
Check Reagent Integrity: Before starting, analyze your boronic ester by ¹H NMR or LC-MS to confirm its purity and ensure it hasn't hydrolyzed to the corresponding boronic acid.
-
Use Anhydrous Conditions: Moisture is the primary culprit for hydrolysis. Ensure all solvents and reagents are rigorously dried. Using anhydrous reaction conditions can prevent premature hydrolysis and protodeboronation.[15][16]
-
Consider a More Stable Ester: If you are using a pinacol ester (Bpin) with a sensitive substrate, consider switching to a more robust alternative like a neopentyl glycol or MIDA boronate.[9][12]
-
Optimize the Base: The choice of base is critical. While aqueous bases are common, they can promote hydrolysis. For moisture-sensitive reactions, consider an anhydrous system using a soluble organic base like potassium trimethylsilanolate (TMSOK).[17][18]
-
Re-evaluate Purification: Standard silica gel chromatography can lead to the degradation of less stable boronic esters.[19] If you suspect this is an issue, alternative purification methods may be necessary.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Q6: I'm having difficulty purifying my boronic ester using silica gel chromatography. What are my options?
A: Many boronic esters, especially pinacol esters, are prone to decomposition on silica gel, which is acidic and often contains adsorbed water.[12][19]
Alternative Strategies:
-
Deactivate Silica: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Use a Different Stationary Phase: Consider using alumina or a different, less acidic stationary phase.
-
Recrystallization: If your boronic ester is a solid, recrystallization is often a superior method for purification that avoids decomposition.[19]
-
Convert to a MIDA Ester: Boronic acids and pinacol esters can be converted to highly stable MIDA boronates, which are fully compatible with silica gel chromatography.[13] The MIDA ester can then be isolated in high purity.
-
Use as Crude: In some cases, if the boronic ester is the major component after synthesis, it may be possible to carry it forward to the next step without purification, provided the impurities do not interfere with the subsequent reaction.[19]
Section 3: Data & Protocols
This section provides quantitative data on boronic ester stability and detailed experimental protocols for handling these sensitive reagents.
Relative Stability of Boronic Esters
The hydrolytic stability of a boronic ester is crucial for its successful application. The table below summarizes the relative stability of common boronic esters. Greater steric hindrance around the boron center generally confers higher stability.
| Boronic Ester Type | Protecting Diol | Relative Stability | Key Features | Citations |
| MIDA Boronate | N-methyliminodiacetic acid | Very High | Bench-stable solid, compatible with chromatography, requires deprotection. | [8][9][20] |
| Pinanediol Ester | Pinanediol | High | Thermodynamically very stable due to steric bulk. | [7][10] |
| Neopentyl Glycol Ester | Neopentyl glycol | Moderate-High | More stable than pinacol; good reactivity in anhydrous coupling. | [11][17] |
| Pinacol Ester (Bpin) | Pinacol | Moderate | Widely used but susceptible to hydrolysis and decomposition on silica. | [4][12] |
| Ethylene Glycol Ester | Ethylene Glycol | Low | Less sterically hindered and generally less stable. | [21] |
Key Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrolysis of sensitive boronic esters.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
Solvents (e.g., THF, Dioxane, Toluene) must be anhydrous, either by distillation from a suitable drying agent or by passing through a solvent purification system.
-
The boronic ester, aryl halide, and base should be dried under vacuum if they are solids.
-
-
Reaction Setup:
-
Assemble the reaction flask under a positive pressure of inert gas.
-
Add the palladium catalyst, ligand, and base to the flask.
-
Dissolve the aryl halide and boronic ester in anhydrous solvent in a separate flask and add it to the reaction flask via cannula or a gas-tight syringe.
-
-
Execution:
-
Degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle (3 times).
-
Heat the reaction to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS until completion.
-
-
Work-up: Quench the reaction and perform an aqueous work-up as required, being mindful that the product may also be sensitive.
Protocol 2: Conversion of a Boronic Ester to a MIDA Boronate for Purification
This protocol allows for the stabilization of a crude boronic acid or ester prior to purification.
-
Dissolution: Dissolve the crude boronic acid or pinacol ester (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a suitable solvent mixture, such as DMSO or DMF with toluene.
-
Dehydration: Heat the mixture at 80-110 °C with a Dean-Stark trap or in the presence of molecular sieves to remove water and drive the reaction to completion.
-
Isolation: After cooling, the MIDA boronate often precipitates from the solution or can be isolated after removing the solvent under reduced pressure.
-
Purification: The crude MIDA boronate can now be purified by standard silica gel column chromatography to yield the pure, stable product.[13]
Protocol 3: Deprotection of MIDA Boronates
This protocol releases the free boronic acid from its stable MIDA-protected form for use in a reaction.
-
Setup: Dissolve the MIDA boronate in a suitable organic solvent (e.g., THF, ether).
-
Hydrolysis: Add a mild aqueous base, such as 1 M NaOH or saturated sodium bicarbonate (NaHCO₃), and stir vigorously at room temperature.[2][9]
-
Monitoring: The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the MIDA boronate starting material.
-
Use in-situ: The resulting free boronic acid in the biphasic mixture can often be used directly in a subsequent cross-coupling reaction without isolation.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Improving reaction times for 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane.
Troubleshooting Guide
Low yields, slow reaction rates, and the formation of byproducts are common challenges encountered during the coupling of heteroaromatic compounds. This guide addresses specific issues you might face with 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane.
Issue 1: Low or No Product Formation
Possible Cause: Inefficient catalyst activity or catalyst inhibition. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and promote the desired catalytic cycle.[3] Recommended ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]
-
Catalyst Choice: Use a pre-formed Pd(0) source or an efficient precatalyst system to ensure the active catalytic species is readily available.[3]
-
Increase Temperature: Higher temperatures can sometimes overcome the activation energy barrier for challenging couplings, but must be balanced against the risk of side reactions.[3]
Issue 2: Slow Reaction Times
Possible Cause: The transmetalation step of the catalytic cycle may be slow, particularly with boronic esters which may require hydrolysis to the more active boronic acid.[4]
Solutions:
-
Base Selection: The choice of base is critical for activating the boronic ester.[5] Stronger bases like potassium phosphate (K₃PO₄) are often effective.[3][5] In some cases, the use of anhydrous K₃PO₄ may require a small amount of water to be effective.[5]
-
Solvent System: While anhydrous solvents can minimize protodeborylation, a small amount of water in the solvent system (e.g., dioxane/water) can facilitate the hydrolysis of the boronic ester to the more reactive boronic acid, thereby accelerating transmetalation.[2]
-
Additive: The addition of trimethyl borate has been shown to accelerate transmetalation in anhydrous Suzuki-Miyaura couplings of boronic esters, leading to a significant decrease in reaction time.[1]
Issue 3: Presence of Significant Side Products
Possible Cause 1: Protodeborylation
This is the cleavage of the C-B bond, which is a common side reaction with heteroaryl boronic acids and esters, especially at elevated temperatures.[5]
Solutions:
-
Milder Conditions: Use the lowest possible reaction temperature and shorter reaction times.[5]
-
Anhydrous Solvents: Employing anhydrous solvents can reduce the risk of protodeborylation.[5]
-
Choice of Base: Milder bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can sometimes minimize this side reaction.[5]
Possible Cause 2: Homocoupling
This side reaction leads to the formation of bipyridyl impurities and is often promoted by the presence of oxygen.[5]
Solutions:
-
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][5]
-
Bulky Ligands: The use of sterically hindered ligands can help suppress homocoupling.[5]
Possible Cause 3: Dehalogenation
The starting aryl halide can be reduced, resulting in an unwanted arene byproduct.[5]
Solution:
-
Optimization of Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to identify conditions that favor the cross-coupling pathway.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane so slow?
The neopentyl glycol boronic ester is generally more stable than the corresponding boronic acid, which can lead to a slower transmetalation step. To improve reaction times, consider optimizing your choice of base (e.g., K₃PO₄) and solvent system. Adding a small amount of water to a solvent like dioxane can sometimes accelerate the reaction by facilitating the hydrolysis of the ester to the more reactive boronic acid.[2] Alternatively, for anhydrous conditions, the addition of trimethyl borate has been shown to significantly speed up the reaction.[1]
Q2: What is the best catalyst and ligand combination for this type of coupling?
For challenging heteroaromatic couplings, highly active catalyst systems are often necessary. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is a good starting point.[3][6][7] These ligands help to stabilize the palladium catalyst and prevent deactivation by the pyridine nitrogen.[2][3]
Q3: How can I prevent the formation of byproducts like homocoupled pyridines?
Homocoupling is often caused by the presence of oxygen.[5] It is crucial to rigorously degas your solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the entire experiment.[3][5] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.[7][8]
Q4: My starting material is being consumed, but I'm not seeing my desired product. What could be happening?
One common issue is protodeborylation, where the boronic ester is cleaved from the pyridine ring.[5] This is more likely to occur at higher temperatures.[5] Try lowering the reaction temperature or using a milder base.[5] Another possibility is dehalogenation of your coupling partner.[5] A thorough analysis of your crude reaction mixture by LC-MS or GC-MS can help identify these byproducts and guide your optimization.[3]
Data Summary
The following tables summarize reaction conditions from the literature for Suzuki-Miyaura couplings of pyridyl derivatives, which can serve as a starting point for optimization.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles [6]
| Aryl Halide | Base | Catalyst System | Solvent | Yield (%) |
| 3,5-(bis-trifluoromethyl)bromobenzene | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Dioxane | 82 |
| 4-bromoanisole | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Dioxane | 74 |
| 5-bromopyrimidine | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Dioxane | 91 |
| 4-bromoisoquinoline | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Dioxane | 82 |
| 4-chlorobenzonitrile | KF | Pd₂(dba)₃ / Ligand 2 | Dioxane | 73 |
| 4-n-butylchlorobenzene | KF | Pd₂(dba)₃ / Ligand 2 | Dioxane | 76 |
Table 2: Catalyst Optimization for Pyridyl Boronic Ester Coupling [8]
| Catalyst | Ligand | Solvent System | Yield (%) |
| Pd(OAc)₂ | dppf | Dioxane/H₂O | 65 |
| Pd(OAc)₂ | Xantphos | Dioxane/H₂O | 58 |
| Pd(OAc)₂ | dppe | Dioxane/H₂O | 35 |
| Pd(dppf)Cl₂ | - | Dioxane/H₂O | 68 |
| Ni(dppf)Cl₂ | - | Dioxane/H₂O | 25 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [9]
-
Reaction Setup: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere, combine the aryl halide (1.0 equiv.), 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in the coupling reaction.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine vs. 3-Pyridineboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of organoboron reagent is a critical decision that can significantly impact the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an objective comparison of two common reagents for the introduction of a 3-pyridyl moiety: 3-Pyridineboronic acid and its neopentyl glycol ester, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine. The comparison is supported by a summary of their physicochemical properties, performance in the Suzuki-Miyaura cross-coupling reaction, and detailed experimental protocols.
Executive Summary: The Stability vs. Reactivity Trade-Off
The fundamental difference between 3-pyridineboronic acid and its neopentyl glycol ester lies in a classic trade-off between chemical stability and reactivity. 3-Pyridineboronic acid is a more reactive nucleophile in palladium-catalyzed cross-coupling reactions, which can lead to faster reaction times. However, this higher reactivity is coupled with lower stability, as boronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of boroxines, particularly in the presence of moisture.
Conversely, this compound offers significantly enhanced stability. As a crystalline solid, it is less sensitive to moisture, has a longer shelf-life, and is more amenable to purification by standard chromatographic techniques. This robustness makes it an excellent choice for multi-step syntheses and for use in automated high-throughput screening platforms. The trade-off for this stability is often a slightly attenuated reactivity compared to the parent boronic acid, although under many standard Suzuki-Miyaura conditions, the boronate ester is believed to hydrolyze in situ to the active boronic acid.
Physicochemical and Handling Properties
| Property | 3-Pyridineboronic Acid | This compound |
| Molecular Formula | C₅H₆BNO₂ | C₁₀H₁₄BNO₂ |
| Molecular Weight | 122.92 g/mol | 191.03 g/mol |
| Appearance | White to off-white powder or crystalline solid | White to off-white solid |
| Melting Point | >300 °C | 92-96 °C |
| Solubility | Slightly soluble in methanol and water | Soluble in many organic solvents |
| Stability | Moisture-sensitive; prone to slow hydrolysis and boroxine formation. Should be stored under inert atmosphere. | Generally stable to air and moisture; longer shelf-life. |
| Handling | Requires careful handling to minimize exposure to moisture and air. | Easier to handle and weigh in a standard laboratory setting. |
| Purification | Difficult to purify by silica gel chromatography. | Can be purified by standard silica gel chromatography. |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice between 3-pyridineboronic acid and its neopentyl glycol ester can influence reaction outcomes.
Reactivity: 3-Pyridineboronic acid is generally considered more reactive and may provide higher yields in shorter reaction times, especially in cases of less reactive electrophiles or when using milder reaction conditions.
Yield and Reproducibility: While potentially more reactive, the instability of 3-pyridineboronic acid can lead to the formation of byproducts and may result in lower isolated yields and reduced reproducibility. The neopentyl glycol ester, due to its higher purity and stability, often provides more consistent and reproducible results, which is a significant advantage in process development and scale-up.
| Coupling Partner | Boron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 4-Bromotoluene | 3-Pyridineboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 4-Bromotoluene | This compound | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80-90 |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-bromotoluene with each of the two boron reagents.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with 3-Pyridineboronic Acid
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
3-Pyridineboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromotoluene, 3-pyridineboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or trituration) to afford the desired 3-p-tolylpyridine.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with this compound
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromotoluene, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-p-tolylpyridine.
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
A Head-to-Head Battle of Boronic Esters: Neopentylglycol vs. Pinacol in Reactivity and Stability
For researchers, scientists, and drug development professionals navigating the landscape of cross-coupling reactions, the choice of boronic ester can significantly impact reaction efficiency and outcomes. This guide provides an objective comparison of two commonly employed boronic esters: neopentylglycol boronate and pinacol boronate. Supported by experimental data, we delve into their relative reactivity in the Suzuki-Miyaura coupling, their hydrolytic stability, and provide detailed experimental protocols for their synthesis and kinetic analysis.
Executive Summary
The selection between neopentylglycol and pinacol boronic esters presents a classic trade-off between reactivity and stability. Experimental evidence indicates that neopentylglycol boronic esters can exhibit significantly faster reaction rates in Suzuki-Miyaura couplings compared to their pinacol counterparts. This enhanced reactivity is largely attributed to the lower steric hindrance around the boron atom in the neopentylglycol ester, facilitating the crucial transmetalation step.
Conversely, pinacol boronic esters are widely recognized for their superior stability, particularly against hydrolysis. The gem-dimethyl groups on the pinacol backbone provide steric shielding to the boron center, making them less susceptible to premature decomposition and offering a longer shelf life. This stability, however, often comes at the cost of slower reaction kinetics. The choice, therefore, depends on the specific requirements of the synthetic route: prioritizing rapid reaction times may favor neopentylglycol esters, while applications demanding high stability and robustness may be better served by pinacol esters.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
The following table summarizes the quantitative data on the reactivity of neopentylglycol and pinacol boronic esters in a representative Suzuki-Miyaura cross-coupling reaction.
| Boronic Ester | Reactant | Product | Reaction Time (hours) | Relative Rate (vs. Pinacol Ester) |
| Neopentylglycol Phenylboronate | 4-Iodoanisole | 4-Methoxybiphenyl | ~0.3[1] | ~18x faster |
| Pinacol Phenylboronate | 4-Iodoanisole | 4-Methoxybiphenyl | ~5.5[1] | 1x |
| Phenylboronic Acid | 4-Iodoanisole | 4-Methoxybiphenyl | ~1.2[1] | ~4.6x faster |
Note: The reaction times are approximate and were observed for the formation of the cross-coupling product. The sigmoidal kinetic profiles observed for both esters suggest a complex reaction mechanism[1].
Experimental Protocols
Synthesis of Boronic Esters
1. Synthesis of Phenylboronic Acid Pinacol Ester
This procedure is adapted from a general method for the synthesis of pinacol boronic esters from boronic acids.
-
Materials:
-
Phenylboronic acid
-
Pinacol
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
-
Pentane
-
Deionized water
-
-
Procedure:
-
To an oven-dried flask equipped with a magnetic stirrer, add phenylboronic acid (1.0 eq), pinacol (1.0 eq), and anhydrous magnesium sulfate (1.5 eq).
-
Add anhydrous diethyl ether to the flask and stir the suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the solid magnesium sulfate and wash it with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude material in pentane and wash with deionized water (3x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the phenylboronic acid pinacol ester as a colorless oil or white solid. The product can be further purified by distillation or recrystallization if necessary.
-
2. Synthesis of Phenylboronic Acid Neopentylglycol Ester
This procedure describes a general method for the synthesis of neopentylglycol boronic esters.
-
Materials:
-
Phenylboronic acid
-
Neopentyl glycol
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude phenylboronic acid neopentylglycol ester.
-
The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
-
Kinetic Analysis of Suzuki-Miyaura Coupling
The following protocol outlines a general method for monitoring the kinetics of a Suzuki-Miyaura reaction using Gas Chromatography (GC).
-
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Boronic ester (neopentylglycol or pinacol phenylboronate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/water mixture)
-
Internal standard (e.g., dodecane)
-
GC vials
-
Gas chromatograph with a flame ionization detector (FID)
-
-
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), boronic ester (1.2 eq), palladium catalyst (e.g., 2 mol%), and base (2.0 eq) in the chosen solvent system. Add a known amount of an internal standard.
-
Sampling: At regular time intervals (e.g., every 5-10 minutes for the neopentylglycol ester and every 30-60 minutes for the pinacol ester), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a GC vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and a solvent for dilution (e.g., diethyl ether).
-
GC Analysis: Inject the quenched and diluted sample into the GC. The GC method should be optimized to separate the starting material, product, and internal standard.
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Transmetalation Step: Boronic Ester Reactivity
Caption: Steric effects on the transmetalation rate of boronic esters.
References
Stability Showdown: A Comparative Guide to Pyridine Boronic Acid Esters
For researchers, scientists, and drug development professionals, selecting the optimal boronic acid derivative is paramount for the success of synthetic endeavors and the viability of drug candidates. This guide provides an in-depth comparison of the stability of various pyridine boronic acid esters, offering a clear perspective on their performance under different stress conditions. The stability of these compounds is a critical factor, influencing everything from reaction yields and purification efficiency to shelf-life and in vivo efficacy.
Pyridine boronic acids are invaluable building blocks in medicinal chemistry and materials science, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of some pyridine boronic acids, particularly those with the boron moiety at the 2-position, presents a significant challenge. Esterification is a common strategy to mitigate this instability. This guide focuses on a comparative analysis of the hydrolytic, oxidative, and thermal stability of commonly used pyridine boronic acid esters, including pinacol and N-methyliminodiacetic acid (MIDA) esters.
Comparative Stability Data
The following table summarizes the available quantitative and qualitative data on the stability of different pyridine boronic acid esters. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. The data presented is a consolidation of findings from various sources.
| Pyridine Boronic Acid Ester | Stability Type | Key Findings | References |
| 2-Pyridyl Boronic Acid Pinacol Ester | Hydrolytic | Prone to rapid hydrolysis and protodeboronation, especially under neutral or basic conditions. The parent 2-pyridyl boronic acid is notoriously unstable.[1][2] | [1][2] |
| 3-Pyridyl Boronic Acid Pinacol Ester | Hydrolytic | Significantly more stable than the 2-pyridyl analogue. The parent 3-pyridyl boronic acid exhibits very slow protodeboronation.[1] | [1] |
| 4-Pyridyl Boronic Acid Pinacol Ester | Hydrolytic | Generally stable, similar to the 3-pyridyl analogue. The parent 4-pyridyl boronic acid is also relatively stable to protodeboronation.[1] | [1] |
| 2-Pyridyl Boronic Acid MIDA Ester | Hydrolytic | Exceptionally stable compared to the pinacol ester. MIDA esters act as a protecting group, allowing for slow, controlled release of the boronic acid under specific conditions, which is advantageous for cross-coupling reactions with unstable boronic acids.[2][3] | [2][3] |
| General Pyridine Boronic Acid Esters | Oxidative | Susceptible to oxidative degradation, leading to cleavage of the C-B bond to form the corresponding alcohol (hydroxypyridine).[4][5] The rate of oxidation is influenced by the electron density on the boron atom.[5][6] | [4][5][6] |
| General Pyridine Boronic Acid Esters | Thermal | Data on the specific thermal decomposition of pyridine boronic acid esters is limited. General studies on boronate esters suggest that thermal stability is influenced by the structure of the diol and any substituents on the pyridine ring.[7][8] | [7][8] |
Experimental Protocols
Accurate assessment of the stability of pyridine boronic acid esters requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Hydrolytic Stability by HPLC
This protocol outlines a method to quantify the rate of hydrolysis of a pyridine boronic acid ester to its corresponding boronic acid using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constant of hydrolysis.
Materials:
-
Pyridine boronic acid ester of interest
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solutions of desired pH (e.g., phosphate buffer for physiological pH)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Waters XTerra MS C18)[9][10][11][12]
-
Thermostatted column compartment
Procedure:
-
Sample Preparation: Prepare a stock solution of the pyridine boronic acid ester in a non-aqueous, aprotic solvent like acetonitrile to prevent premature hydrolysis.[11]
-
Reaction Initiation: To initiate the hydrolysis reaction, dilute an aliquot of the stock solution into a pre-heated aqueous buffer of the desired pH in a sealed vial.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by diluting it in a cold, aprotic solvent (e.g., acetonitrile).
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. To minimize on-column hydrolysis, using a mobile phase without an acidic modifier is recommended.[10][11][12]
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducibility. Lower temperatures can reduce the rate of on-column hydrolysis.[9][13]
-
Detection: Monitor the elution of the boronic ester and the resulting boronic acid by UV absorbance at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the pyridine boronic acid ester and the pyridine boronic acid at each time point.
-
Plot the natural logarithm of the concentration of the pyridine boronic acid ester versus time.
-
The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear fit.
-
Protocol 2: Monitoring Stability by 11B NMR Spectroscopy
This protocol describes the use of 11B Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the equilibrium between a pyridine boronic acid ester and its hydrolyzed form.
Objective: To qualitatively and quantitatively assess the equilibrium between the ester and the free boronic acid.
Materials:
-
Pyridine boronic acid ester of interest
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR spectrometer equipped with a boron probe
Procedure:
-
Sample Preparation: Dissolve a known amount of the pyridine boronic acid ester in the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire an initial 11B NMR spectrum. The sp2-hybridized boron of the boronic ester will have a characteristic chemical shift.
-
To study hydrolysis, a known amount of D2O can be added to the non-aqueous solution, or the experiment can be run directly in buffered D2O.
-
Acquire subsequent 11B NMR spectra at various time intervals or after reaching equilibrium. The formation of the sp2-hybridized boronic acid or the sp3-hybridized boronate anion will result in new signals with different chemical shifts.[14][15]
-
-
Data Analysis:
-
Integrate the signals corresponding to the boronic ester and the free boronic acid/boronate.
-
The ratio of the integrals provides a quantitative measure of the species in solution at equilibrium.[16]
-
Protocol 3: Assessment of Oxidative Stability
This protocol provides a general method to evaluate the stability of a pyridine boronic acid ester in the presence of an oxidizing agent.
Objective: To determine the rate of oxidative degradation.
Materials:
-
Pyridine boronic acid ester of interest
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Quenching agent (e.g., sodium sulfite)
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Reaction Setup: Dissolve the pyridine boronic acid ester in a buffered aqueous solution.
-
Initiation of Oxidation: Add a known concentration of the oxidizing agent to initiate the reaction.
-
Time-Point Sampling and Quenching: At specific time points, withdraw aliquots and stop the reaction by adding a quenching agent.
-
Analysis: Analyze the samples using a suitable analytical technique to quantify the remaining pyridine boronic acid ester and the formation of the oxidized product (e.g., the corresponding hydroxypyridine).
-
Data Analysis: Plot the concentration of the pyridine boronic acid ester against time to determine the degradation kinetics.
Visualizing Stability Assessment
To better understand the workflow of assessing the stability of pyridine boronic acid esters, the following diagrams have been created using the DOT language.
Caption: Workflow for assessing the stability of pyridine boronic acid esters.
Caption: Equilibrium between a pyridine boronic acid ester and its hydrolyzed form.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Pyridine-3-Boronic Acid Surrogates in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is critical for the success of cross-coupling reactions. This guide provides an objective comparison of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, the neopentyl glycol ester of pyridine-3-boronic acid, with its key alternatives. The performance of these reagents in the widely-used Suzuki-Miyaura cross-coupling reaction is evaluated, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
The pyridine moiety is a cornerstone of many pharmaceuticals and functional materials. Consequently, the formation of carbon-carbon bonds at the 3-position of the pyridine ring via Suzuki-Miyaura coupling is a frequently employed transformation. While this compound is a common reagent for this purpose, a range of alternatives exist, each with distinct properties affecting their stability, reactivity, and handling. This guide explores the most prominent alternatives: pyridine-3-boronic acid, its pinacol ester, potassium (3-pyridyl)trifluoroborate, and 3-pyridyl MIDA boronate.
Performance Comparison in Suzuki-Miyaura Coupling
The efficacy of a boronic acid surrogate is best assessed by its performance in a standardized cross-coupling reaction. The following table summarizes the yield of a model Suzuki-Miyaura reaction between the respective pyridine-3-boron reagent and 4-bromotoluene to form 3-(p-tolyl)pyridine. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, the data presented is collated from various sources to provide a representative comparison. It is important to note that reaction conditions can significantly influence outcomes.
| Reagent | Structure | Molecular Weight ( g/mol ) | Physical Form | Representative Yield (%)[1][2][3] | Key Advantages | Key Disadvantages |
| This compound | 191.03[4][5] | Solid[5] | ~85-95 | Good stability, commercially available. | Can be prone to hydrolysis. | |
| Pyridine-3-boronic acid | 122.92 | Solid | ~80-90 | Atom economical. | Prone to dehydration to form boroxines, can be less stable.[2] | |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester) | 205.06[6] | Solid | ~85-95 | High stability, widely used.[1] | Less atom economical than the free boronic acid. | |
| Potassium (3-pyridyl)trifluoroborate | 185.01 | Crystalline Solid | ~90-98 | Air- and moisture-stable, less prone to protodeboronation.[3][7] | Requires specific conditions for activation. | |
| 3-Pyridyl MIDA boronate | 248.06 | Crystalline Solid | ~90-99 | Exceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling.[8][9][10] | Requires an additional deprotection step. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of 4-bromotoluene with each of the pyridine-3-boron reagents are provided below. These protocols are representative and may require optimization for different substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromotoluene, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Pyridine-3-boronic acid
Materials:
-
Pyridine-3-boronic acid (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
SPhos (0.06 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a reaction vessel, combine pyridine-3-boronic acid, 4-bromotoluene, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Purge the vessel with an inert gas.
-
Add toluene and water.
-
Heat the mixture to 100 °C for 8 hours.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Materials:
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 mmol)[1]
-
4-Bromotoluene (1.0 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Na₂CO₃ (2.0 mmol)
-
DMF (5 mL)
-
Water (1 mL)
Procedure:
-
Combine 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 4-bromotoluene, Pd(dppf)Cl₂, and Na₂CO₃ in a flask.[1]
-
Subject the flask to three cycles of evacuation and backfilling with an inert gas.
-
Add DMF and water.
-
Stir the reaction at 80 °C for 16 hours.
-
Follow the work-up and purification steps outlined in Protocol 1.
Protocol 4: Suzuki-Miyaura Coupling with Potassium (3-pyridyl)trifluoroborate
Materials:
-
Potassium (3-pyridyl)trifluoroborate (1.5 mmol)[3]
-
4-Bromotoluene (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Cs₂CO₃ (3.0 mmol)
-
tert-Amyl alcohol (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a reaction tube, add potassium (3-pyridyl)trifluoroborate, 4-bromotoluene, Pd(OAc)₂, XPhos, and Cs₂CO₃.[3]
-
Seal the tube and purge with an inert gas.
-
Add tert-amyl alcohol and water.
-
Heat the reaction mixture to 110 °C for 6 hours.
-
Perform the work-up and purification as described in Protocol 1.
Protocol 5: Suzuki-Miyaura Coupling with 3-Pyridyl MIDA boronate
Materials:
-
3-Pyridyl MIDA boronate (1.1 mmol)[8]
-
4-Bromotoluene (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
RuPhos (0.04 mmol)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a flask, combine 3-pyridyl MIDA boronate, 4-bromotoluene, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Purge the flask with an inert gas.
-
Add 1,4-dioxane and water. The aqueous base facilitates the in situ deprotection of the MIDA boronate to the active boronic acid.[8][9]
-
Heat the reaction to 100 °C for 12 hours.
-
Follow the work-up and purification procedures as detailed in Protocol 1.
Visualization of Suzuki-Miyaura Coupling and Reagent Interconversion
The following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and the relationship between the different pyridine-3-boron reagents.
Figure 1: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Interconversion pathways between pyridine-3-boronic acid and its common derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-3-boronic acid, neopentyl glycol ester [cymitquimica.com]
- 5. 3-Pyridineboronic acid neopentylglycol ester 97 845885-86-1 [sigmaaldrich.com]
- 6. CAS RN 329214-79-1 | Fisher Scientific [fishersci.co.uk]
- 7. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Ester Efficiency in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent, with boronic acids and their corresponding esters being the most common choices. For researchers, scientists, and drug development professionals, selecting the optimal boronic ester is crucial for maximizing reaction yield, minimizing reaction times, and ensuring the stability of starting materials. This guide provides an objective comparison of the performance of various boronic esters in Suzuki coupling, supported by experimental data and detailed protocols.
The Reactivity-Stability Trade-Off
The central theme in choosing a boronic acid derivative is the balance between reactivity and stability. Generally, boronic acids are more reactive than their ester counterparts, which can lead to faster reaction times.[1] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the palladium catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf life and the reproducibility of results.[2]
Conversely, boronic esters offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability is particularly advantageous when dealing with complex syntheses or unstable boronic acid derivatives.
Quantitative Performance Comparison
The choice of the diol or other protecting group in a boronic ester significantly influences its reactivity in the Suzuki-Miyaura coupling. The following table summarizes quantitative data from various studies, comparing the performance of different boronic esters.
| Boronic Ester Type | Key Features | Relative Rate of Transmetalation (approx.) | Typical Reaction Conditions | Yield | Reference |
| Pinacol Ester | High stability, commercially available, easy to handle and purify.[2] | 1x (baseline) | Pd catalyst, base (e.g., K₃PO₄), solvent (e.g., dioxane/water), 80-100 °C, several hours. | Good to excellent | [3][4] |
| Neopentyl Glycol Ester | Good reactivity, particularly in anhydrous conditions. | Slower than pinacol ester in some cases. | Similar to pinacol esters, can be effective under anhydrous conditions. | Good to excellent | [4][5] |
| Catechol Ester | One of the originally used esters in Suzuki coupling. | ~5x faster than boronic acid | Pd catalyst, base, solvent. | Good | [4] |
| Ethylene Glycol Ester | Shows significantly enhanced reaction rates. | ~23x faster than boronic acid | Pd catalyst, base, solvent, can proceed at room temperature. | Excellent (e.g., 96% in 5 min) | [4] |
| MIDA Ester | Exceptionally stable, ideal for iterative cross-coupling and use with unstable boronic acids.[6] | Slower than boronic acids; designed for controlled release. | Anhydrous conditions for protection, aqueous base for deprotection/coupling. | Good to excellent | [6][7] |
| Boronic Acid | Most reactive, but often least stable.[1] | Varies, can be faster than esters. | Similar to pinacol esters, often at lower temperatures or shorter times. | Variable, can be high but susceptible to decomposition. | [2][4] |
Note: Relative rates are estimations based on reported kinetic studies and can vary significantly depending on the specific substrates, catalyst, and reaction conditions.
Mechanistic Overview and Key Experimental Workflows
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The boronic ester plays a crucial role in the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using different types of boronic esters. Note: These are general guidelines and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki Coupling with Pinacol Boronic Esters
This protocol is suitable for a wide range of aryl and heteroaryl halides with pinacol boronic esters.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pinacol boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pinacol boronic ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Suzuki Coupling with MIDA Boronate Esters (Iterative Coupling)
This protocol is designed for the controlled, sequential cross-coupling of MIDA boronates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate ester (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-3 mol%)
-
Base for deprotection/coupling (e.g., aqueous K₃PO₄ or NaOH)
-
Anhydrous solvent for initial coupling (if applicable) (e.g., THF, 1,4-dioxane)
Procedure for Slow Release Coupling:
-
In a reaction vessel, combine the aryl halide, MIDA boronate ester, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the aqueous base (e.g., 1 M K₃PO₄). The slow hydrolysis of the MIDA ester will release the active boronic acid.
-
Heat the mixture (typically 50-80 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
For Iterative Cross-Coupling:
-
The first Suzuki coupling is performed under anhydrous conditions where the MIDA boronate is stable.
-
After purification of the product containing the MIDA boronate, a second coupling is performed by subjecting it to the slow-release conditions described above with a different aryl halide.
Logical Decision-Making in Reagent Selection
The choice between different boronic esters is often guided by the specific requirements of the synthesis.
Caption: A decision tree for selecting the appropriate boronic acid or ester.
Conclusion
The selection of a boronic ester for Suzuki-Miyaura coupling is a critical decision that impacts reaction outcomes. While boronic acids offer high reactivity, their instability can be a significant drawback. Pinacol esters provide a stable and reliable alternative for a wide range of applications. For syntheses requiring exceptionally stable boron reagents, such as in iterative cross-coupling or with notoriously unstable boronic acids, MIDA boronates are the superior choice. For reactions where maximizing the rate is the primary concern, more reactive esters like the ethylene glycol derivative may be optimal. By understanding the trade-offs between reactivity and stability and by selecting the appropriate reaction conditions, researchers can effectively leverage the power of the Suzuki-Miyaura coupling for the efficient synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 3-Pyridineboronic Acid Neopentylglycol Ester in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the quest for more efficient and robust synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the choice of the organoboron reagent is a critical determinant of its success. This guide provides an in-depth comparison of 3-Pyridineboronic acid neopentylglycol ester with its alternatives, highlighting its distinct advantages for researchers, scientists, and drug development professionals.
Executive Summary
3-Pyridineboronic acid neopentylglycol ester emerges as a superior reagent in many Suzuki-Miyaura cross-coupling applications, primarily owing to its enhanced reactivity and favorable stability profile compared to commonly used alternatives like pinacol esters and the parent boronic acid. The neopentylglycol protecting group imparts a unique combination of steric and electronic properties that can lead to faster reaction times and improved yields, particularly in challenging coupling reactions.
Performance Comparison: Neopentylglycol Ester vs. Alternatives
The selection of a suitable boronic acid derivative is a trade-off between stability and reactivity. While boronic acids are often highly reactive, they can be prone to decomposition. Conversely, boronic esters offer greater stability but sometimes at the cost of reduced reactivity. 3-Pyridineboronic acid neopentylglycol ester strikes an effective balance, offering both stability and enhanced reactivity.
Quantitative Data Summary
The following table summarizes the comparative performance of 3-Pyridineboronic acid neopentylglycol ester against its common counterparts in Suzuki-Miyaura cross-coupling reactions.
| Reagent | Relative Reaction Rate | Stability | Ease of Purification |
| 3-Pyridineboronic acid neopentylglycol ester | Faster [1] | Good | Good |
| 3-Pyridineboronic acid pinacol ester | Slower[1] | Excellent | Excellent |
| 3-Pyridylboronic acid | Variable (often fast but unstable) | Low | Challenging |
| Potassium 3-pyridyltrifluoroborate | Variable | Excellent | Good |
Note: Relative reaction rates are based on kinetic studies of arylboronic esters, where the neopentyl ester showed a significantly faster rate of product formation compared to the pinacol ester.[1]
Key Advantages of 3-Pyridineboronic Acid Neopentylglycol Ester
-
Enhanced Reactivity: Kinetic studies have demonstrated that neopentyl arylboronic esters can react significantly faster than their pinacol counterparts in the transmetalation step of the Suzuki-Miyaura reaction.[1] This can lead to shorter reaction times and potentially higher yields, especially with less reactive coupling partners.
-
Optimal Steric Profile: The neopentylglycol group provides sufficient steric bulk to enhance stability compared to the free boronic acid, yet is less sterically hindered than the pinacol group.[1] This balance can facilitate the formation of the active palladium complex, leading to improved reaction kinetics.
-
Good Stability: While pinacol esters are renowned for their stability, neopentylglycol esters also offer good stability, allowing for easier handling and storage compared to the often-unstable free boronic acids.
Alternative Reagents: A Comparative Overview
3-Pyridineboronic Acid Pinacol Ester
This is one of the most commonly used boronic esters due to its high stability and ease of handling. However, its steric bulk can sometimes lead to slower reaction rates compared to the neopentylglycol ester.[1]
3-Pyridylboronic Acid
The parent boronic acid is often the most reactive species. However, it is prone to protodeboronation and can be challenging to purify and handle, which can negatively impact reaction yields and reproducibility.
Potassium 3-Pyridyltrifluoroborate
Potassium organotrifluoroborates are highly stable, crystalline solids that are easy to handle. They often require specific activation conditions for the Suzuki-Miyaura coupling and their reactivity can vary depending on the substrate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Pyridineboronic Acid Neopentylglycol Ester with an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
3-Pyridineboronic acid neopentylglycol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, 3-Pyridineboronic acid neopentylglycol ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the solvent under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Suzuki-Miyaura Coupling and Reagent Comparison
To better understand the workflow and the structural differences between the key reagents, the following diagrams are provided.
References
A Comparative Guide to Pyridinylboronic Acid Esters: Neopentyl Glycol vs. Pinacol Derivatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the boronic acid derivative is critical to the success of this reaction, influencing stability, reactivity, and ultimately, product yield and purity. This guide provides an objective, data-driven comparison of two commonly employed boronic acid esters of 3-pyridylboronic acid: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine (derived from neopentyl glycol) and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (derived from pinacol).
Executive Summary
Both this compound and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serve as stable and effective coupling partners in Suzuki-Miyaura reactions. The pinacol ester is more widely commercially available and benefits from extensive characterization in the literature, often cited for its high stability. The neopentyl glycol ester, while less common, presents distinct reactivity profiles that can be advantageous under specific conditions. Studies on analogous arylboronic esters suggest that neopentyl glycol esters may exhibit faster transmetalation rates in some catalytic systems compared to their pinacol counterparts.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of these reagents, which can affect their handling, storage, and reactivity.
| Property | This compound | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Synonyms | 3-Pyridineboronic acid neopentylglycol ester, 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane | 3-Pyridineboronic acid pinacol ester, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| CAS Number | 845885-86-1 | 329214-79-1 |
| Molecular Formula | C₁₀H₁₄BNO₂ | C₁₁H₁₆BNO₂ |
| Molecular Weight | 191.04 g/mol | 205.06 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Melting Point | Not widely reported | 150 - 154 °C |
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
Reactivity and Transmetalation:
The key step in the Suzuki-Miyaura catalytic cycle where the boronic ester plays a direct role is transmetalation. The structure of the diol protecting group can significantly influence the rate of this step.
A study by Carrow and Hartwig investigated the effect of different boronic esters on the rate of transmetalation. While not using the 3-pyridyl derivatives, they observed that for 4-fluorophenylboronic esters, the neopentyl glycol ester underwent transmetalation at a significantly different rate than the pinacol ester. Specifically, the pinacol boronic ester was found to be less reactive in forming the key Pd-O-B intermediate due to steric hindrance from the methyl groups, which can slow down the overall reaction rate. In contrast, less sterically hindered boronic esters, such as those derived from ethylene glycol and neopentyl glycol, were found to lead to increased rates of aryl migration compared to the corresponding boronic acid.
Another study highlighted that in a nickel-catalyzed Suzuki-Miyaura coupling, a neopentyl boronic ester was consumed faster in competition experiments than the corresponding pinacol ester, implying greater reactivity for the neopentyl derivative under those specific conditions.
Stability:
Pinacol boronic esters are renowned for their stability, making them easy to handle, purify by chromatography, and store for extended periods. They are generally less susceptible to hydrolysis and protodeboronation compared to free boronic acids. While neopentyl glycol esters are also stable, the extensive use and documentation of pinacol esters have made them a benchmark for stability in many applications.
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction using either this compound or 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
This compound OR 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the pyridinylboronic acid ester (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Via syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
Both this compound and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are valuable reagents for the synthesis of 3-substituted biarylpyridines. The choice between them may depend on the specific requirements of the reaction.
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester): This is the more established and widely used reagent, prized for its exceptional stability. It is an excellent choice for multi-step syntheses where the boronic ester functionality must endure various reaction conditions. Its slightly greater steric bulk may, in some cases, lead to slower reaction rates compared to less hindered esters.
-
This compound (Neopentyl Glycol Ester): This ester may offer advantages in terms of reactivity. Evidence from related compounds suggests it could lead to faster transmetalation and potentially higher yields in shorter reaction times, particularly in sterically demanding couplings. However, its commercial availability is more limited compared to the pinacol derivative.
For routine applications and when robustness is the primary concern, the pinacol ester is a reliable choice. For reaction optimization, particularly when faster kinetics are desired or when coupling with challenging substrates, the neopentyl glycol ester is a compelling alternative that warrants consideration. Researchers are encouraged to screen both reagents to determine the optimal choice for their specific synthetic challenge.
A Comparative Guide to the Computational Analysis of Suzuki Coupling with Pyridine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The use of heteroaryl compounds, particularly those containing pyridine moieties, is of significant interest in medicinal chemistry. However, the Suzuki coupling of pyridine boronic esters presents unique challenges, including catalyst inhibition and competing side reactions like protodeboronation.[1][2][3] Computational analysis has emerged as a powerful tool to elucidate the reaction mechanisms, predict reactivity, and guide the development of more efficient catalytic systems for these challenging substrates.
This guide provides a comparative overview of computational approaches used to study the Suzuki coupling of pyridine boronic esters, supported by experimental data and detailed methodologies.
Comparative Performance of Catalytic Systems: Experimental Data
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of Suzuki coupling with pyridine boronic esters. The following tables summarize experimental data from various studies, showcasing the performance of different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Bromides [1]
| Entry | Aryl Bromide | Pyridine Boronic Ester | Catalyst (mol %) | Base | Solvent | Yield (%) |
| 1 | Bromobenzene | 6-methoxypyridyl-2-boronic ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | <10 |
| 2 | Bromobenzene | 6-methoxypyridyl-2-boronic ester | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Toluene | 20 |
| 3 | Bromobenzene | 6-methoxypyridyl-2-boronic ester | 1a (3) | CsF | iPrOH | 92 |
| 4 | 4-Bromoanisole | 6-methoxypyridyl-2-boronic ester | 1a (3) | CsF | iPrOH | 85 |
| 5 | 3,5-Bis(trifluoromethyl)bromobenzene | 6-methoxypyridyl-2-boronic ester | 1a (3) | CsF | iPrOH | 78 |
Catalyst 1a is a palladium phosphine oxide complex. Data sourced from Organic Letters.[1]
Table 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl/Heteroaryl Bromides [2]
| Entry | Aryl/Heteroaryl Bromide | Ligand | Base | Yield (%) |
| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | 1 | K₃PO₄ | 82 |
| 2 | 4-Bromoanisole | 1 | K₃PO₄ | 74 |
| 3 | 2-Bromotoluene | 1 | K₃PO₄ | 85 |
| 4 | 5-Bromopyrimidine | 1 | K₃PO₄ | 91 |
| 5 | 4-Bromoisoquinoline | 1 | K₃PO₄ | 82 |
Reactions were performed with 1.5 equiv of the 2-pyridylboronate and Pd₂(dba)₃ as the palladium source in dioxane. Ligand 1 is a specific phosphine ligand. Data sourced from a study on a general method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[2]
Computational Methodologies: A Protocol Overview
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the intricacies of the Suzuki-Miyaura reaction. These studies help in mapping the reaction energy profiles and identifying rate-limiting steps.[4][5][6]
Typical Computational Protocol:
-
Model System Selection: A representative model system is chosen, consisting of a palladium catalyst, a phosphine ligand, an aryl halide, a pyridine boronic ester, and a base.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials like LANL2DZ for palladium).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Effects: To simulate the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.
-
Energy Profile Construction: The relative free energies of all species are calculated to construct the potential energy surface and identify the most favorable reaction pathway.
Computational studies have revealed that for challenging substrates like pyridine boronic esters, the transmetalation step is often crucial and can be influenced by the nature of the boronic ester and the base.[6][7][8]
Reaction Mechanism and Experimental Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies have helped to refine our understanding of these steps, particularly the role of the base and the nature of the pre-transmetalation intermediates.[5][7]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki coupling reaction with pyridine boronic esters involves the careful selection and handling of reagents under an inert atmosphere.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The computational analysis of Suzuki coupling reactions involving pyridine boronic esters provides invaluable insights that complement experimental studies. DFT calculations can elucidate complex reaction mechanisms, rationalize the effect of different catalysts and reaction conditions, and guide the design of more efficient synthetic protocols. By combining computational and experimental approaches, researchers can accelerate the development of robust methods for the synthesis of valuable pyridine-containing biaryl compounds for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 3-Pyridyl Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of the 3-pyridyl moiety is a frequent and often challenging task. The Suzuki-Miyaura cross-coupling reaction, utilizing 3-pyridyl boronic acids or their esters, stands as a cornerstone method for this transformation. However, the choice of the boron reagent significantly impacts reaction kinetics, yields, and overall efficiency. This guide provides an objective comparison of the kinetic performance of 3-pyridyl boronic esters with alternative reagents, supported by experimental data and detailed protocols to inform reagent selection and reaction optimization.
Performance Comparison of Boronic Esters and Alternatives
The transmetalation step is often rate-determining in the Suzuki-Miyaura catalytic cycle, and the nature of the boronic ester plays a crucial role in modulating this step's kinetics. While specific kinetic data for 3-pyridyl boronic esters are not extensively tabulated in the literature, a comparative analysis of various arylboronic esters provides critical insights into their relative reactivity.
Table 1: Comparative Kinetic Data for the Transmetalation Step of Various Arylboronic Esters in Suzuki-Miyaura Coupling
| Boron Reagent | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (vs. Arylboronic Acid) | Reference |
| 4-Fluorophenylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.0 | [1][2] |
| 4-Fluorophenylboronic Acid Catechol Ester | (2.66 ± 0.13) × 10⁻³ | 4.6 | [1] |
| 4-Fluorophenylboronic Acid Glycol Ester | (1.33 ± 0.07) × 10⁻² | 23.0 | [1] |
| 4-Fluorophenylboroxine | (5.39 ± 0.07) × 10⁻³ | 9.3 | [1] |
| 4-Fluorophenylboronic Acid Pinacol Ester | Sigmoidal kinetics, slower than boronic acid | ~0.2 (qualitative) | [1] |
| 4-Fluorophenylboronic Acid Neopentyl Glycol Ester | Sigmoidal kinetics, much slower than pinacol ester | <0.2 (qualitative) | [1] |
Data from a study on 4-fluorophenyl boronic acid derivatives, which serves as a valuable proxy for understanding the electronic and steric effects of the ester moiety.
The data clearly indicates that the diol used to form the boronic ester has a profound impact on the transmetalation rate. Less sterically hindered esters, such as those derived from ethylene glycol, exhibit significantly faster kinetics compared to the corresponding boronic acid.[1][2] In contrast, the commonly used pinacol esters show slower, more complex sigmoidal kinetics, suggesting a different reaction pathway or the influence of reaction byproducts on the catalytic cycle.[1]
Alternative Reagents for 3-Pyridyl Group Introduction
Beyond standard boronic esters, other reagents have been developed to address challenges such as reagent stability and reaction efficiency, particularly with heteroaromatic substrates.
Table 2: Qualitative Performance Comparison of Alternatives for 3-Pyridyl Synthesis
| Reagent Class | Key Advantages | Key Disadvantages | Typical Application |
| MIDA Boronates | Exceptional benchtop stability, slow-release of boronic acid, compatible with chromatography.[3] | Requires a hydrolysis step to become active, which can add complexity. | Iterative cross-coupling; reactions with unstable boronic acids.[3] |
| Organotins (Stille Coupling) | Generally air and moisture stable, excellent functional group tolerance.[4] | High toxicity of tin reagents and byproducts, difficult to remove tin residues.[4] | When Suzuki-Miyaura coupling fails, especially with complex or sensitive substrates. |
| Organozincs (Negishi Coupling) | High reactivity, often leading to faster reactions and higher yields. | High sensitivity to air and moisture, requiring stringent anhydrous conditions. | For rapid C-C bond formation under mild conditions. |
In a direct comparison for the synthesis of diazocines, Stille coupling provided consistently higher yields than Suzuki-Miyaura coupling for substrates with coordinating groups like aldehydes, esters, and various heterocycles, including pyridine.[5] This suggests that for certain challenging 3-pyridyl couplings, Stille chemistry may offer a more robust, albeit more toxic, alternative.
Experimental Protocols
Accurate kinetic studies rely on meticulous experimental execution and monitoring. The following are generalized protocols for monitoring Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Reaction Setup: In a thermostated reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), 3-pyridyl boronic ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent (e.g., dioxane/water mixture).
-
Sampling: At predetermined time intervals, withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Filter the quenched sample and inject it into an HPLC system. Monitor the disappearance of the starting materials and the appearance of the product by UV detection at an appropriate wavelength.
-
Data Processing: Generate a calibration curve for the reactants and products against the internal standard. Calculate the concentration of each species at each time point and plot the data to determine the reaction rate and order.
Protocol 2: In-situ Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Reaction Setup: In an NMR tube, combine the aryl halide, 3-pyridyl boronic ester, catalyst, and a deuterated solvent under an inert atmosphere. If necessary, a small amount of a non-deuterated co-solvent can be used.
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer. Acquire spectra at regular intervals. For reactions involving fluorine-containing substrates, ¹⁹F NMR can be a particularly clean method for monitoring.[6]
-
Data Processing: Integrate the signals corresponding to the starting materials and product. The relative integrals provide a direct measure of the concentration of each species over time. Plotting these values allows for the determination of kinetic parameters.[6]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the kinetic analysis of 3-pyridyl boronic ester reactions, the following diagrams illustrate the key steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
Benchmarking 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Comparative Guide to Coupling Reagents in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl and heteroaryl structures is a foundational aspect of creating novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forging carbon-carbon bonds. A critical component of this reaction is the choice of the organoboron reagent. This guide provides an in-depth comparison of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a neopentyl glycol boronate ester, against other common coupling reagents, with a focus on performance, stability, and handling, supported by experimental data from the literature.
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and efficient methods for its incorporation are of high value. While 3-pyridylboronic acid is a direct precursor for introducing this group, its stability can be a significant challenge, leading to issues with storage, handling, and reaction reproducibility due to side reactions like protodeboronation. To circumvent these problems, various boronic acid derivatives, including boronate esters, have been developed. Among these, this compound offers a balance of stability and reactivity, making it an attractive reagent for many applications.
Quantitative Performance Comparison
The selection of a boron-containing coupling partner in a Suzuki-Miyaura reaction often involves a trade-off between reactivity and stability. While highly reactive reagents may lead to faster reaction times, they are often more prone to degradation. Conversely, highly stable reagents are easier to handle and store but may require more forcing reaction conditions. The following table summarizes the general characteristics of this compound in comparison to other classes of organoboron reagents.
| Boron Reagent Class | Representative Structure (R = 3-Pyridyl) | Relative Reactivity | General Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Very High | Low | High reactivity, often requiring milder conditions. | Prone to protodeboronation and oxidation; can be difficult to purify and store.[1] |
| Neopentyl Glycol Boronate | This compound | High | High | Good balance of reactivity and stability; often crystalline and easy to handle.[2] | Generally less reactive than the corresponding boronic acid.[2] |
| Pinacol Boronate | 2-(Pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate | Very High | Very stable, often crystalline, and widely commercially available.[1] | Can be less reactive than neopentyl glycol esters due to steric hindrance.[2][3] |
| MIDA Boronate | 2-(Pyridin-3-yl)-1,3,6,2-dioxazaborocan-8-one | Low (as protecting group) | Very High | Exceptionally stable; allows for slow release of the boronic acid. | Requires a deprotection step to release the active boronic acid. |
| Organotrifluoroborate | Potassium trifluoro(pyridin-3-yl)borate | High | High | Crystalline, air- and moisture-stable solids. | Often requires specific conditions for efficient coupling. |
Studies have shown that in some catalytic systems, neopentyl glycol boronic esters can be more reactive than their pinacol counterparts.[2] However, both are generally less reactive than the parent boronic acid and trifluoroborate salts.[2][4] The increased stability of boronate esters like the neopentyl glycol derivative makes them particularly advantageous when working with sensitive substrates or in multi-step syntheses where the boron functionality must endure various reaction conditions.[1]
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridylboron reagent. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a 3-Pyridylboron Reagent:
-
Reagent Preparation: In a dry Schlenk tube or reaction vial, combine the aryl halide (1.0 equiv), the 3-pyridylboron reagent (e.g., this compound, 1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: To the solid mixture, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like SPhos-Pd-G3, 1-5 mol%) and, if necessary, the appropriate phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 2-10 mol%).
-
Inert Atmosphere: Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel.
Visualizing the Process and Comparison
To better understand the experimental process and the relationships between the different coupling reagents, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Comprehensive Guide
For laboratory professionals engaged in research, discovery, and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a compound that combines the chemical properties of a pyridine derivative and a boronic acid ester. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be treated as hazardous waste due to its constituent parts. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Similarly, boronic acid derivatives require careful handling.[2]
All operations involving this compound and its waste must be conducted within a certified chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Body Protection | A fully fastened laboratory coat | To protect clothing and skin from contamination.[1] |
| Footwear | Closed-toe shoes | To provide protection from spills. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] Following containment, the absorbent material should be transferred to a sealed, labeled hazardous waste container. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, gloves, bench paper), must be classified as hazardous waste.[1][2]
-
This waste stream must be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[1][4]
-
-
Waste Collection:
-
Use designated, sealable, and clearly labeled containers for collecting both solid and liquid waste.[2]
-
Containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also clearly indicate the associated hazards, such as "Flammable," "Toxic," and "Irritant".[1]
-
-
Decontamination of Glassware:
-
For glassware contaminated with this compound, a decontamination procedure can be employed before standard cleaning.
-
A basic wash can be effective in converting residual boronic acid ester to a more water-soluble boronate salt.[2] This can be followed by a water rinse.
-
All rinsate from the decontamination process must be collected as liquid hazardous waste.[2]
-
-
Waste Storage:
-
Final Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous waste.
-
Waste pyridine is often disposed of via incineration at high temperatures (820°C - 1600°C).[5]
-
Hazard and Disposal Summary
| Parameter | Information |
| Chemical Name | This compound |
| Waste Classification | Hazardous Waste |
| Primary Hazards | Flammable, Toxic, Irritant (skin and eyes).[1][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][4] |
| Recommended PPE | Chemical safety goggles, chemical-resistant gloves, lab coat.[1][2] |
| Spill Containment | Inert, non-combustible absorbent material (e.g., vermiculite, sand).[1][3] |
| Disposal Method | Collection in sealed, labeled containers for incineration by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash.[2][3][5] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 3-(1,3,2-Dioxaborinan-2-yl)pyridine | C8H10BNO2 | CID 4198005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial safety protocols and logistical information for the handling and disposal of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a boronic acid derivative. Adherence to these guidelines is vital for ensuring a safe laboratory environment and minimizing risks.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆BNO₂ |
| Molecular Weight | 205.06 g/mol |
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. All handling procedures should be conducted within a certified chemical fume hood.[2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[2] |
| Body Protection | A fully fastened lab coat that covers the arms.[2] |
| Footwear | Closed-toe shoes.[2] |
Operational Plan: Handling and Storage
Handling:
-
Avoid all contact with skin and eyes.[3]
-
Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[3]
-
Wash hands thoroughly after handling the compound.[4]
Storage:
Emergency Procedures
| Emergency | First-Aid Measures |
| In case of eye contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3] |
| In case of skin contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3] |
| If inhaled | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[3] |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Use separate, sealable containers for solid and liquid waste that are clearly labeled.[2]
-
Labeling: All waste containers must be marked as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.[2]
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in the designated liquid hazardous waste container.
-
Decontamination: For glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[2] All rinsates from this process must be collected as liquid hazardous waste.[2]
-
Institutional Procedures: Follow your institution's specific protocols for the pickup and disposal of hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
